molecular formula C5H7N B1617766 Methallyl cyanide CAS No. 4786-19-0

Methallyl cyanide

Cat. No.: B1617766
CAS No.: 4786-19-0
M. Wt: 81.12 g/mol
InChI Key: OIQDAVBXDLGCID-UHFFFAOYSA-N
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Description

Methallyl Cyanide, with the molecular formula C 5 H 7 N and a molecular weight of 81.12 g/mol, is a chemical compound identified by the CAS Registry Number 4786-19-0 . This compound is also known by several synonyms, including 3-Methyl-3-butenenitrile and 3-Butenenitrile, 3-methyl- . Its structure is characterized by the SMILES notation CC(=C)CC#N . As a nitrile compound, this compound contains the cyano functional group (-C≡N), a key feature in many synthetic pathways . Nitriles often serve as versatile intermediates in organic synthesis, particularly in the preparation of other nitrogen-containing molecules. The compound should be stored at 2-8°C in a refrigerator to maintain stability . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Note on Applications: The specific research applications and mechanistic role of this compound are not detailed in publicly available scientific literature. Its value in research is likely derived from its structure as an unsaturated nitrile, which may be explored in various organic synthesis and chemical development processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDAVBXDLGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80197306
Record name Methallyl cyanide
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Molecular Weight

81.12 g/mol
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CAS No.

4786-19-0
Record name 3-Methyl-3-butenenitrile
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Record name METHALLYL CYANIDE
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Foundational & Exploratory

Methallyl cyanide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methallyl Cyanide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as 3-methyl-3-butenenitrile, is a versatile organic nitrile with applications as a building block in chemical synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectral data, and detailed experimental protocols for its synthesis and purification. Safety considerations and typical analytical workflows for quality control are also discussed.

Chemical Structure and Identification

This compound is an unsaturated aliphatic nitrile characterized by a vinyl group attached to a carbon bearing a methyl group and a cyanomethyl group.

Molecular Structure:

G C1 CH₂ C2 C C1->C2 C3 CH₂ C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 N N C4->N

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-Methyl-3-butenenitrile
Synonyms This compound, 3-Methyl-3-butenonitrile, 3-Methylbut-3-enenitrile
CAS Number 4786-19-0[1][2][3]
Molecular Formula C₅H₇N[2][3][4][5]
Molecular Weight 81.12 g/mol [4][5]
InChI InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3[1][2][3]
InChIKey OIQDAVBXDLGCID-UHFFFAOYSA-N[1][2][3]
SMILES CC(=C)CC#N

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Data

PropertyValue
Physical State Liquid
Appearance Clear yellow liquid[5]
Boiling Point 124 °C[6][7]
Melting Point Not available
Density 0.82 g/cm³[6][7]
Solubility Slightly soluble in water.[6][7] Miscible with many organic solvents.
Vapor Pressure 17.5 mmHg at 25°C[6]
Refractive Index 1.4070 to 1.4110[6][7]
Flash Point 15 °C[6][7]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

Spectrum TypeKey Peaks and Features
¹H NMR Spectral data not explicitly found in search results. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons adjacent to the nitrile, and two singlets for the vinyl protons.
¹³C NMR Data available on PubChem, acquired on a Bruker WH-360.[4] Specific peak assignments require further analysis. Expected signals include those for the nitrile carbon, quaternary vinyl carbon, terminal vinyl carbon, methyl carbon, and methylene carbon.
Infrared (IR) A gas-phase IR spectrum is available from the NIST WebBook.[2] Key characteristic peaks would include: C≡N stretch (~2250 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-H stretches for sp² and sp³ hybridized carbons.
Mass Spectrometry (MS) Electron ionization mass spectra are available from the NIST WebBook and PubChem.[1][4] The molecular ion peak (M⁺) would be observed at m/z = 81. Fragmentation patterns would involve the loss of methyl and cyanide groups.

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via nucleophilic substitution, adapted from the synthesis of related alkyl nitriles.

Reaction:

Methallyl Chloride + Sodium Cyanide → this compound + Sodium Chloride

Materials:

  • Methallyl chloride

  • Sodium cyanide (Caution: Highly Toxic)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with a solution of sodium cyanide in DMSO. Heat the mixture to a moderate temperature (e.g., 80-100 °C).

  • Addition of Methallyl Chloride: Add methallyl chloride dropwise from the dropping funnel to the heated cyanide solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

G A Reaction Setup: - Round-bottom flask - Stirrer, dropping funnel, condenser B Charge Flask: - Sodium cyanide in DMSO - Heat to 80-100°C A->B C Add Methallyl Chloride: - Dropwise over 1-2 hours B->C D Monitor Reaction: - GC or TLC C->D E Work-up: - Cool to RT - Add water and diethyl ether D->E Upon completion F Extraction: - Separate layers - Extract aqueous phase with ether E->F G Washing: - Combine organic layers - Wash with brine F->G H Drying: - Dry with anhydrous MgSO₄ G->H I Solvent Removal: - Filter and rotary evaporate H->I J Purification: - Fractional distillation I->J

Caption: General workflow for the synthesis of this compound.

Quality Control and Analysis

A typical workflow for ensuring the purity and identity of the synthesized this compound is outlined below.

Diagram of Analytical Workflow:

G Start Synthesized This compound Distill Fractional Distillation Start->Distill Collect Collect Fractions Distill->Collect GC Gas Chromatography (GC) - Assess purity Collect->GC IR Infrared (IR) Spectroscopy - Confirm functional groups GC->IR If pure Fail Further Purification or Re-synthesis GC->Fail If impure NMR NMR Spectroscopy (¹H, ¹³C) - Confirm structure IR->NMR MS Mass Spectrometry (MS) - Confirm molecular weight NMR->MS Pass Product Meets Specifications MS->Pass Spectra match

References

An In-Depth Technical Guide to Methallyl Cyanide (CAS 4786-19-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methallyl cyanide (CAS 4786-19-0), also known as 3-methyl-3-butenenitrile. It covers its chemical and physical properties, spectroscopic data, synthesis, purification, and analytical methods. Additionally, this guide explores its potential applications, particularly as a chemical intermediate, and discusses its biological activity and toxicology. The information is presented to be a valuable resource for professionals in research, development, and drug discovery.

Introduction

This compound, with the chemical formula C₅H₇N, is an unsaturated aliphatic nitrile.[1] Its structure, featuring both a terminal double bond and a nitrile group, makes it a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to support its use in laboratory and industrial settings.

Chemical and Physical Properties

This compound is a colorless to clear yellow liquid with a pungent odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4786-19-0[1]
Molecular Formula C₅H₇N[1]
Molecular Weight 81.12 g/mol [1]
Appearance Colorless to clear yellow liquid[2]
Boiling Point 126 °C at 760 mmHg[1]
Density 0.816 g/cm³[1]
Flash Point 37.3 °C[1]
Refractive Index 1.411[1]
Vapor Pressure 11.9 mmHg at 25 °C[1]
Solubility No data available[1]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: 1H NMR Spectral Data (Data for the related 2-methyl-3-butenenitrile)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.72m1H-CH=
5.39m2H=CH₂
3.25q1H-CH(CN)-
1.35d3H-CH₃

Table 3: 13C NMR Spectral Data

Chemical Shift (ppm)Assignment
136.5=CH-
118.5CN
117.8=CH₂
31.5-CH(CN)-
19.2-CH₃

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~2250C≡N stretch
~1645C=C stretch
~3080, ~2980C-H stretches (sp² and sp³)

Table 5: Mass Spectrometry (MS) Data

m/zInterpretation
81[M]⁺ (Molecular Ion)
66[M - CH₃]⁺
54[M - HCN]⁺
41[C₃H₅]⁺ (Allyl cation)

Synthesis and Purification

Synthesis

Synthesis MethallylChloride Methallyl Chloride Reaction Nucleophilic Substitution MethallylChloride->Reaction SodiumCyanide Sodium Cyanide SodiumCyanide->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction MethallylCyanide This compound Reaction->MethallylCyanide SodiumChloride Sodium Chloride Reaction->SodiumChloride

A plausible synthesis route for this compound.

Experimental Protocol (General Procedure):

  • In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with sodium cyanide and a suitable solvent (e.g., dimethyl sulfoxide).

  • Methallyl chloride is added dropwise to the stirred suspension at a controlled temperature.

  • After the addition is complete, the reaction mixture is heated to drive the reaction to completion.

  • The reaction is monitored by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the mixture is cooled, and the product is isolated by extraction and purified.

Purification

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Purification CrudeProduct Crude this compound Distillation Fractional Distillation CrudeProduct->Distillation PurifiedProduct Purified this compound Distillation->PurifiedProduct Impurities Impurities (lower/higher boiling) Distillation->Impurities Toxicology AllylicNitrile Allylic Nitrile (e.g., this compound) Metabolism Metabolic Activation (e.g., CYP450) AllylicNitrile->Metabolism CyanideRelease Cyanide (CN⁻) Release Metabolism->CyanideRelease Inhibition Inhibition CyanideRelease->Inhibition CytochromeOxidase Cytochrome c Oxidase CytochromeOxidase->Inhibition Toxicity Cellular Hypoxia & Toxicity Inhibition->Toxicity

References

Spectroscopic Characterization of Methallyl Cyanide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methallyl cyanide (also known as 3-methyl-3-butenenitrile), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This information is critical for reaction monitoring, quality control, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₇N, and its calculated molecular weight is 81.12 g/mol .[1][2] The spectroscopic data presented below has been compiled from various databases and is intended to serve as a reliable reference for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining experimental ¹H and ¹³C NMR data for this compound from publicly accessible databases proved challenging. Therefore, predicted NMR data is provided below to guide spectral interpretation. These predictions are based on computational algorithms and should be used as a reference until experimental data can be acquired.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
5.05Singlet1H=CH₂
4.95Singlet1H=CH₂
3.15Singlet2H-CH₂-CN
1.85Singlet3H-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) (ppm)Assignment
135.0C(CH₃)=
118.0CN
117.0=CH₂
25.0-CH₂-CN
22.0-CH₃
Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound was obtained from the NIST/EPA Gas-Phase Infrared Database.[3] The major absorption peaks are summarized in the table below.

Wavenumber (cm⁻¹)Functional Group Assignment
2985C-H stretch (sp³ CH₃)
2945C-H stretch (sp³ CH₂)
2255C≡N stretch (nitrile)
1665C=C stretch (alkene)
1450C-H bend (CH₃)
1415C-H bend (CH₂)
895=C-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI) from the NIST Mass Spectrometry Data Center.[1][4] The table below lists the major fragment ions and their relative intensities.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
8145[M]⁺ (Molecular Ion)
8060[M-H]⁺
66100[M-CH₃]⁺ (Base Peak)
5455[C₄H₆]⁺
4180[C₃H₅]⁺ (Allyl Cation)
3965[C₃H₃]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. Therefore, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound are provided below.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy (General Protocol for Gas-Phase FTIR)
  • Sample Introduction: Introduce a small amount of volatile this compound into an evacuated gas cell.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty gas cell.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (General Protocol for GC-MS with EI)
  • Sample Introduction:

    • Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Gas Chromatography (GC):

    • Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

    • Employ a temperature program to separate the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

    • Helium is commonly used as the carrier gas.

  • Mass Spectrometry (MS):

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

    • Mass Analysis: Scan a range of m/z values (e.g., 35-200 amu) using a quadrupole or ion trap mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the three main spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Obtained Data cluster_Interpretation Structural Interpretation NMR NMR Spectroscopy NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data m/z Ratios Relative Intensities MS->MS_Data Connectivity Carbon-Hydrogen Framework Connectivity NMR_Data->Connectivity Functional_Groups Presence of Functional Groups (e.g., C≡N, C=C) IR_Data->Functional_Groups Fragmentation Molecular Weight Fragmentation Pattern MS_Data->Fragmentation Final_Structure Confirmed Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Fragmentation->Final_Structure Compound This compound (C₅H₇N) Compound->NMR Compound->IR Compound->MS

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of Methallyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide, systematically named 3-methyl-3-butenenitrile, is a versatile bifunctional organic molecule incorporating both a nitrile group and a terminal alkene. This unique structural arrangement allows it to participate in a diverse array of chemical transformations, making it a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates and polymeric materials. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and protocols to facilitate its application in research and development.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a methallyl halide with a cyanide salt. A common laboratory-scale preparation utilizes methallyl chloride and sodium cyanide in a polar aprotic solvent to facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 3-Methyl-3-butenenitrile

A solution of methallyl chloride (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Sodium cyanide (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature between 60-80°C and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with a low-boiling-point organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-methyl-3-butenenitrile.

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
Methallyl Chloride, NaCN1 : 1.1DMSO704-685-95
Methallyl Bromide, KCN1 : 1.2AcetonitrileReflux8-1280-90

Core Reaction Mechanisms

This compound's reactivity is governed by the interplay between its two functional groups: the electrophilic carbon of the nitrile and the nucleophilic π-bond of the alkene.

Reactions of the Nitrile Group

The nitrile group in this compound undergoes typical reactions of aliphatic nitriles, including hydrolysis and reduction.

The hydrolysis of this compound can be catalyzed by either acid or base and proceeds in a stepwise manner, first to 3-methyl-3-butenamide and then to 3-methyl-3-butenoic acid. Stopping the reaction at the amide stage can be challenging under harsh conditions.[1]

Acid-Catalyzed Hydrolysis Mechanism:

Acid_Catalyzed_Hydrolysis

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3-Methyl-3-butenenitrile [1]

In a round-bottom flask fitted with a reflux condenser, 3-methyl-3-butenenitrile (1 equivalent) is mixed with concentrated hydrochloric acid (e.g., 10-12 M). The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the dissolution of the organic layer and the formation of a single phase, or by analytical techniques such as GC-MS. After completion, the reaction mixture is cooled and the product, 3-methyl-3-butenoic acid, can be isolated by extraction with an organic solvent. For isolation of the intermediate amide, milder conditions (e.g., lower temperature and shorter reaction time) should be employed, and the reaction progress carefully monitored.

ProductCatalystTemperature (°C)Reaction Time (h)Yield (%)
3-Methyl-3-butenamideH₂SO₄ (conc.)602~60
3-Methyl-3-butenoic acidHCl (conc.)Reflux8>90

The nitrile group of this compound can be reduced to a primary amine, 4-methyl-4-penten-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]

Reduction Mechanism with LiAlH₄:

LAH_Reduction

Experimental Protocol: Reduction of 3-Methyl-3-butenenitrile with LiAlH₄ [2]

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methyl-3-butenenitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is cooled to 0°C and quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 4-methyl-4-penten-1-amine.

ProductReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Methyl-4-penten-1-amineLiAlH₄THF0 to RT480-90
4-Methyl-4-penten-1-amineH₂/Raney NiEthanol501275-85
Reactions of the Alkene Group

The terminal double bond in this compound is susceptible to electrophilic addition and can also participate in cycloaddition reactions.

The alkene can undergo addition reactions with various electrophiles. For instance, hydroboration-oxidation would lead to the corresponding alcohol, while reaction with peroxy acids would yield an epoxide.

Hydroboration-Oxidation Workflow:

Hydroboration_Oxidation

The double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to various cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction):

Diels_Alder

Spectroscopic Data

TechniqueKey Peaks
¹³C NMR (CDCl₃)δ (ppm): 140.2 (C=C H₂), 117.8 (C ≡N), 116.3 (C H₂=C), 24.5 (C H₂CN), 22.1 (C H₃)
IR (neat)ν (cm⁻¹): 2250 (C≡N stretch), 1650 (C=C stretch), 3080 (=C-H stretch)
Mass Spec. (EI)m/z (%): 81 (M⁺, 100), 66 (M⁺ - CH₃, 40), 54 (35), 41 (80)[4][5]

Conclusion

This compound is a valuable and versatile starting material in organic synthesis due to the presence of two reactive functional groups. A thorough understanding of its reaction mechanisms is crucial for designing efficient synthetic routes to a wide range of target molecules. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, particularly those involved in drug discovery and development. Further exploration of the catalytic and asymmetric transformations of this compound is a promising area for future research.

References

The Discovery and Enduring Significance of Allyl Cyanides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyanides, a class of organic compounds characterized by the presence of an allyl group attached to a cyanide functional group, hold a unique position in the history of natural product chemistry and synthetic methodology. First identified in the mid-19th century as a component of mustard oil, their discovery paved the way for a deeper understanding of plant chemical defenses and spurred the development of new synthetic reactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of allyl cyanides. It details the seminal experimental protocols for their synthesis and isolation, presents key quantitative data in a structured format, and visually represents the fundamental pathways of their natural formation and metabolism. This document serves as a foundational resource for researchers in natural products, medicinal chemistry, and drug development, offering insights into the historical context and practical chemistry of this important class of molecules.

Introduction

Allyl cyanides, systematically named as 3-butenenitriles, are organic compounds with the general structure CH₂=CHCH₂CN. Their history is intrinsically linked to the study of pungent cruciferous vegetables, where they and their isothiocyanate counterparts play a crucial role as defense compounds. The initial discovery of allyl cyanide was a significant milestone in phytochemistry, revealing the complex chemical arsenal of plants.[1] Since then, the study of allyl cyanides has expanded to include the development of various synthetic methods, exploration of their biological activities, and their application as versatile chemical intermediates. This guide will delve into the key historical discoveries, provide detailed experimental methodologies for their synthesis, present their physicochemical properties, and illustrate their natural biogenesis and metabolic fate.

Historical Discovery and Key Milestones

The timeline of the discovery of allyl cyanides and their precursors is rooted in the 19th-century exploration of natural products.

  • 1839: Isolation of Sinigrin: The precursor to naturally occurring allyl isothiocyanate and, subsequently, allyl cyanide, a glucosinolate named sinigrin, was first isolated in 1839.

  • 1863: Discovery in Mustard Oil: The first documented discovery of allyl cyanide itself occurred in 1863 when H. Will and W. Koerner identified the compound in mustard oil.[1] This discovery highlighted the presence of nitriles as naturally occurring substances in plants.

  • 1864: First Synthesis by A. Claus: Hot on the heels of its discovery in nature, the first chemical synthesis of allyl cyanide was reported by A. Claus in 1864, marking a pivotal moment in the ability of chemists to replicate natural compounds in the laboratory.[1]

  • 1871: Synthesis from Allyl Iodide: A. Rinne and B. Tollens further contributed to the synthetic repertoire by developing a method for producing allyl cyanide from the reaction of allyl iodide with cyanide salts in 1871.[1] This work expanded the range of accessible starting materials for synthesizing this nitrile.

Physicochemical Properties of Allyl Cyanide

A comprehensive understanding of the physical and chemical properties of allyl cyanide is essential for its handling, application, and analysis.

PropertyValueReference
Molecular Formula C₄H₅N[2]
Molar Mass 67.09 g/mol [2]
Appearance Colorless liquid[2]
Density 0.834 g/mL at 25 °C[2]
Melting Point -87 °C[2]
Boiling Point 116-121 °C[2]
Refractive Index n20/D 1.405[2]
Flash Point 24 °C[2]
Autoignition Temperature 455 °C[2]
Solubility Soluble in organic solvents[1]

Natural Occurrence and Biosynthesis

Allyl cyanide is found in a variety of cruciferous vegetables, including cabbage, broccoli, cauliflower, and Brussels sprouts.[1] It is not typically present in its free form in intact plant tissues. Instead, it is generated from the hydrolysis of glucosinolates, specifically sinigrin, upon tissue damage.

The enzymatic breakdown of sinigrin is catalyzed by the enzyme myrosinase, which is physically separated from its substrate in the intact plant cells. When the plant is crushed or chewed, myrosinase comes into contact with sinigrin, initiating a cascade of reactions that can lead to the formation of allyl isothiocyanate, allyl cyanide, and other products.[1] The formation of either the isothiocyanate or the nitrile is influenced by factors such as pH and the presence of co-factors.[1]

Natural_Formation cluster_plant Cruciferous Plant Tissue Damage Sinigrin Sinigrin (Glucosinolate) Intermediate Unstable Aglycone Sinigrin->Intermediate Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Intermediate AITC Allyl Isothiocyanate Intermediate->AITC Rearrangement ACN Allyl Cyanide Intermediate->ACN Rearrangement (influenced by pH, co-factors)

Natural formation of allyl cyanide from sinigrin.
Quantitative Occurrence in Cruciferous Vegetables

The concentration of allyl cyanide and its precursor, sinigrin (which primarily yields allyl isothiocyanate), can vary significantly depending on the type of vegetable, its age, and processing methods.

VegetableCompoundConcentrationReference
Cooked CabbageAllyl Cyanide~0.05-0.2 mmol/g (dry mass)[3]
Raw CauliflowerAllyl Isothiocyanate1028.9 µ g/100g (fresh weight)[4]
Raw CabbageAllyl IsothiocyanateSignificantly lower than cauliflower[4]
Raw BroccoliAllyl IsothiocyanateSignificantly lower than cauliflower[4]
Brussels SproutsGlucosinolates (precursors)High concentration[5]

Experimental Protocols for Synthesis

While the original 19th-century synthetic methods laid the groundwork, modern organic synthesis provides more refined and detailed procedures. Below is a representative experimental protocol for the laboratory-scale synthesis of allyl cyanide, adapted from established methods.

Synthesis of Allyl Cyanide from Allyl Bromide and Copper(I) Cyanide

This method is a common and effective laboratory procedure for the preparation of allyl cyanide.[6]

Materials:

  • Allyl bromide

  • Copper(I) cyanide (dry)

  • Round-bottomed flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle or water bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and a mechanical stirrer, place dry copper(I) cyanide.

  • Addition of Allyl Bromide: Add allyl bromide to the flask.

  • Initiation of Reaction: Gently heat the mixture with stirring. The reaction is exothermic and may become vigorous.

  • Reaction Control: If the reaction becomes too vigorous, remove the heat source and cool the flask in an ice-water bath to control the rate of reaction.

  • Completion of Reaction: Once the initial vigorous reaction subsides, continue to heat the mixture under reflux with stirring until the reaction is complete (typically monitored by the disappearance of the starting material via techniques like TLC or GC).

  • Isolation of Product: After the reaction is complete, arrange the apparatus for distillation. Distill the allyl cyanide directly from the reaction mixture.

  • Purification: The distilled allyl cyanide can be further purified by redistillation to obtain a product of high purity.

Synthesis_Workflow Start Start: Assemble Reaction Apparatus Reactants Add Allyl Bromide and Copper(I) Cyanide to Flask Start->Reactants Heat Gently Heat Mixture with Stirring Reactants->Heat Vigorous Vigorous Exothermic Reaction Occurs Heat->Vigorous Cool Cool Flask in Ice-Water Bath Vigorous->Cool Yes Reflux Heat under Reflux until Reaction is Complete Vigorous->Reflux No Cool->Reflux Distill Distill Allyl Cyanide from Reaction Mixture Reflux->Distill Purify Redistill for Higher Purity Distill->Purify End End: Pure Allyl Cyanide Purify->End

Experimental workflow for allyl cyanide synthesis.

Metabolism of Allyl Cyanide

The in vivo metabolism of allyl cyanide is primarily carried out by the cytochrome P-450 enzyme system in the liver, with CYP2E1 being a key enzyme.[1][7] The metabolic process involves the conversion of the nitrile to cyanide, which is a critical aspect of its toxicology.

The proposed metabolic pathway involves the hydroxylation of the carbon atom alpha to the cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then decomposes to yield acrolein and hydrogen cyanide. The released cyanide can then be detoxified by conversion to thiocyanate.[1]

Metabolism_Pathway AC Allyl Cyanide Cyanohydrin Unstable Cyanohydrin Intermediate AC->Cyanohydrin α-carbon hydroxylation CYP450 Cytochrome P450 (CYP2E1) CYP450->Cyanohydrin Acrolein Acrolein Cyanohydrin->Acrolein Cyanide Hydrogen Cyanide Cyanohydrin->Cyanide Thiocyanate Thiocyanate (Detoxified) Cyanide->Thiocyanate Detoxification

Metabolic pathway of allyl cyanide.

Conclusion

The journey of allyl cyanide from its discovery in mustard oil to its synthesis in the laboratory and its characterization as a plant-derived metabolite provides a fascinating narrative in the history of chemistry. For researchers, scientists, and drug development professionals, understanding this history and the fundamental chemistry of allyl cyanides is crucial. This guide has provided a comprehensive overview of its discovery, key physicochemical properties, natural occurrence, synthetic methodologies, and metabolic fate. The structured data and visual representations herein are intended to serve as a valuable and accessible resource for those working in fields where this class of compounds is of interest, from natural product chemistry to the design of novel therapeutics. The enduring legacy of allyl cyanide continues to be a testament to the intricate and often pungent world of natural chemical diversity.

References

Methallyl Cyanide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a nitrile group and a terminal alkene, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, with a focus on detailed experimental protocols and quantitative data to support advanced research and development.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C5H7N and a molecular weight of 81.12 g/mol . Its key physical and spectroscopic properties are summarized in the table below.

PropertyValue
IUPAC Name 3-Methyl-3-butenenitrile
CAS Number 4786-19-0
Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
Boiling Point 133-135 °C
Density 0.81 g/mL at 25 °C
Appearance Colorless liquid
Solubility Soluble in most organic solvents.

Spectroscopic Data:

  • Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands for the nitrile group (C≡N) at approximately 2245 cm⁻¹ and the carbon-carbon double bond (C=C) of the terminal alkene at around 1650 cm⁻¹ and 890 cm⁻¹ (for the =CH₂ bend).

  • Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) at m/z = 81, corresponding to the molecular weight of the compound.

Synthesis of this compound

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methallyl Chloride Methallyl Chloride Nucleophilic Substitution Nucleophilic Substitution Methallyl Chloride->Nucleophilic Substitution Sodium Cyanide Sodium Cyanide Sodium Cyanide->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Caption: General workflow for the synthesis of this compound.

Key Reactions of this compound

The dual functionality of this compound allows for a wide array of synthetic transformations, targeting either the nitrile group or the terminal alkene.

Reactions of the Nitrile Group

The nitrile group in this compound can undergo hydrolysis, reduction, and addition reactions to yield a variety of valuable derivatives.

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.

Reaction Scheme:

G This compound This compound 3-Methyl-3-butenoic Acid 3-Methyl-3-butenoic Acid This compound->3-Methyl-3-butenoic Acid H3O+, Δ

Caption: Hydrolysis of this compound to 3-methyl-3-butenoic acid.

Quantitative Data for Hydrolysis:

ReactantReagentsConditionsYieldReference
Allyl CyanideConcentrated HClReflux, 15 min75-82%Organic Syntheses, Coll. Vol. 3, p.851 (1955); Vol. 24, p.96 (1944).

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis of Allyl Cyanide (Adaptable for this compound)

This protocol for the hydrolysis of allyl cyanide can be adapted for this compound, with adjustments to molar equivalents.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine allyl cyanide (67 g, 1.0 mol) and concentrated hydrochloric acid (100 mL).

  • Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction is exothermic and will begin to reflux vigorously after a few minutes, accompanied by the formation of a white precipitate (ammonium chloride).

  • Reaction Completion: Once the vigorous refluxing subsides (typically after about 15 minutes), remove the heat source.

  • Work-up: Allow the mixture to cool, then add 100 mL of water. Transfer the mixture to a separatory funnel. The product, 3-butenoic acid, will form the upper layer.

  • Extraction: Separate the layers and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 3-butenoic acid.

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

G This compound This compound Methallylamine Methallylamine This compound->Methallylamine 1. LiAlH4, THF 2. H2O

Caption: Reduction of this compound to methallylamine.

A detailed experimental protocol for the reduction of this compound was not found in the provided search results. However, a general procedure would involve the dropwise addition of a solution of this compound in an anhydrous ether solvent (like THF or diethyl ether) to a stirred suspension of LiAlH₄ in the same solvent, typically at reduced temperatures (e.g., 0 °C). The reaction is then quenched by the careful, sequential addition of water and an aqueous base, followed by extraction and purification.

Reactions of the Alkene Group

The terminal double bond in this compound is susceptible to a variety of addition and cycloaddition reactions, providing a pathway to more complex molecular scaffolds.

Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer powerful methods for the construction of cyclic and heterocyclic systems. While this compound itself is a substituted alkene and can act as a dienophile or dipolarophile, its reactivity in these reactions would be influenced by the electron-withdrawing nature of the nitrile group.

Conceptual [4+2] Cycloaddition (Diels-Alder Reaction):

G This compound This compound Cycloadduct Cycloadduct This compound->Cycloadduct Diene, Δ Diene Diene Diene->Cycloadduct

Caption: Conceptual Diels-Alder reaction with this compound.

Detailed experimental protocols for the cycloaddition reactions of this compound were not found in the provided search results. The feasibility and conditions for such reactions would depend on the specific diene or dipole used and may require thermal or Lewis acid catalysis.

Applications in the Synthesis of Complex Molecules

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of more complex molecular architectures, including those with potential applications in drug development. While a specific, complete synthesis of a pharmaceutical from this compound was not identified in the search results, its derivatives, such as methallylamine and 3-methyl-3-butenoic acid, are common structural motifs in bioactive molecules.

Potential Synthetic Pathways:

The functional group handles on this compound and its derivatives allow for their incorporation into larger molecules through a variety of coupling reactions, multicomponent reactions, and ring-forming strategies. For instance, methallylamine can be used in the synthesis of substituted pyridines or pyrimidines, which are core structures in many pharmaceuticals.

Conclusion

This compound is a precursor with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations at both the nitrile and alkene functionalities provides a rich platform for the construction of diverse and complex molecular structures. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and multicomponent reactions, is likely to uncover new and efficient synthetic routes to valuable target molecules, solidifying its role as a key building block for the future of organic synthesis.

Methodological & Application

Application Notes and Protocols: Methallyl Cyanide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a versatile building block in organic synthesis. Its structure, featuring both a nitrile group and a terminal alkene, makes it a valuable precursor for a variety of functional group transformations. Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the synthesis of this compound itself often proceeds via such a pathway. This document provides detailed application notes and experimental protocols for the preparation of this compound through nucleophilic substitution and outlines its potential applications in research and drug development.

The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the physicochemical properties of a molecule. The allylic nature of this compound also allows for further synthetic manipulations, making it a valuable intermediate in the construction of complex molecular architectures.

Synthesis of this compound via Nucleophilic Substitution

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction of a methallyl halide with a cyanide salt. This reaction typically proceeds via an SN2 mechanism, involving a backside attack of the cyanide nucleophile on the carbon bearing the leaving group (halide).

Reaction Mechanism: SN2 Pathway

The reaction of methallyl bromide with a cyanide salt, such as copper(I) cyanide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion acts as the nucleophile, attacking the electrophilic carbon of the methallyl bromide. This attack occurs from the side opposite to the bromine leaving group, leading to an inversion of configuration if the carbon were chiral. The reaction is concerted, meaning that bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group, occur simultaneously through a single transition state.[1][2]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products CH2=C(CH3)CH2Br Methallyl Bromide TS [NC---CH2(C(CH3)=CH2)---Br]⁻ CH2=C(CH3)CH2Br->TS CN- Cyanide Nucleophile CH2=C(CH3)CH2CN This compound TS->CH2=C(CH3)CH2CN Bond Formation Br- Bromide Ion TS->Br- Leaving Group Departure

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of allylic cyanides and are expected to be effective for the preparation of this compound.[3]

Protocol 1: Synthesis of this compound using Copper(I) Cyanide

This protocol is adapted from the robust and well-documented procedure for the synthesis of allyl cyanide found in Organic Syntheses.[3]

Materials:

  • Methallyl bromide

  • Copper(I) cyanide (dry)

  • Mechanical stirrer

  • Condenser

  • Heating mantle or water bath

  • Distillation apparatus

  • Ice-water bath

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask equipped with a condenser and a mechanical stirrer, place methallyl bromide (1.83 moles) and dry copper(I) cyanide (1.9 moles).

  • Initiation of Reaction: Gently heat the mixture in a water bath while slowly rotating the stirrer by hand. The reaction should initiate within 15-30 minutes.

  • Controlling the Exothermic Reaction: The reaction is vigorous once it begins. Immediately replace the heating bath with a cooling mixture of ice and water to control the exotherm and prevent the loss of product through the condenser.

  • Completion of Reaction: After the vigorous reaction has subsided, replace the cooling bath with the heating bath and start the mechanical stirrer. Heat the mixture until no more methallyl bromide refluxes, which typically takes about one hour.

  • Isolation of Product: Rearrange the apparatus for distillation. Distill the this compound from the reaction flask by heating it in an oil bath with stirring.

  • Purification: Redistill the collected product to obtain pure this compound. The expected boiling point is approximately 116-121°C.

Expected Yield: Based on the analogous reaction with allyl bromide, a yield of 80-84% can be anticipated.[3]

Protocol 2: Synthesis of this compound using Sodium Cyanide in DMSO

This protocol provides an alternative method using a different cyanide source and solvent system.

Materials:

  • Methallyl chloride or bromide

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in dimethyl sulfoxide.

  • Addition of Methallyl Halide: Add methallyl chloride or bromide to the solution.

  • Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Data Presentation

The choice of cyanide source and reaction conditions can influence the yield of the nucleophilic substitution reaction. The following table summarizes expected outcomes based on analogous reactions.

SubstrateCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Methallyl BromideCuCNNeatReflux1~80-84 (expected)[3]
Alkyl HalidesNaCNDMSORefluxVariableGood to Excellent

Applications in Drug Development and Synthesis

The nitrile group is a prevalent feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its role as a bioisostere for carbonyl groups. While specific examples of this compound as a direct precursor in launched drugs are not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.

The combination of the nitrile and the methallyl group allows for a range of synthetic transformations:

  • Reduction of the nitrile to a primary amine, a common functional group in pharmaceuticals.

  • Hydrolysis of the nitrile to a carboxylic acid.

  • Addition reactions across the double bond , such as dihydroxylation, epoxidation, or hydrogenation.

  • Participation in cycloaddition reactions .

These potential transformations make this compound a valuable starting material for the synthesis of diverse molecular scaffolds for screening in drug discovery programs.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via nucleophilic substitution is outlined below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Combine Methallyl Halide and Cyanide Salt B Heat to Initiate and Complete Reaction A->B C Control Exotherm with Cooling B->C D Quench Reaction (if necessary) C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Distillation G->H I Characterization (NMR, IR, GC-MS) H->I

Caption: General workflow for this compound synthesis.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its preparation via nucleophilic substitution reactions of methallyl halides is efficient and scalable. The protocols and data presented herein provide a solid foundation for researchers to synthesize and utilize this valuable building block in their synthetic endeavors, including the exploration of new chemical entities for drug discovery and development. The dual functionality of this compound offers a rich platform for the creation of diverse and complex molecular structures.

References

Methallyl Cyanide: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methallyl cyanide (3-methyl-3-butenenitrile) is a versatile and reactive organic building block that holds significant potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring both a nitrile group and a terminal double bond, allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and gamma-aminobutyric acid (GABA) analogs. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its use in the preparation of anticonvulsant and anti-inflammatory agents. Detailed experimental protocols for key reactions are provided to facilitate its use in a research and development setting.

The reactivity of the nitrile group and the double bond in this compound allows for its participation in a range of reactions, including Michael additions, Thorpe-Ziegler cyclizations, and the Gewald reaction, opening pathways to a diverse array of substituted pyridines, pyrimidines, and thiophenes. Furthermore, the structural motif of this compound is closely related to key intermediates in the synthesis of blockbuster drugs such as Pregabalin, highlighting its relevance in the development of GABAergic compounds.

Key Applications in Pharmaceutical Synthesis

This compound serves as a valuable precursor for the synthesis of various pharmaceutical scaffolds. Its utility is primarily demonstrated in the synthesis of gamma-aminobutyric acid (GABA) analogs, a class of drugs widely used for the treatment of epilepsy, neuropathic pain, and anxiety disorders.

Synthesis of Pregabalin Precursors

Pregabalin, a potent anticonvulsant, is a GABA analog characterized by a γ-amino acid structure. While direct synthesis from this compound is not the primary commercial route, the core structure of pregabalin precursors can be conceptually and practically derived from reactions involving cyanide addition to α,β-unsaturated esters, a reaction analogous to the reactivity of this compound.

One of the key strategies in pregabalin synthesis involves the Michael addition of a cyanide source to an α,β-unsaturated ester. This reaction establishes the carbon skeleton and introduces the crucial nitrile group, which is subsequently reduced to the primary amine of the final drug.

Experimental Protocols

The following protocols describe key reactions relevant to the utilization of this compound and related structures in pharmaceutical synthesis.

Protocol 1: Michael Addition of Cyanide to an α,β-Unsaturated Ester (A Key Step in Pregabalin Synthesis Analogs)

This protocol describes a general procedure for the conjugate addition of cyanide to an α,β-unsaturated ester, a fundamental reaction in the synthesis of GABA analog precursors.

Reaction Scheme:

Materials:

  • α,β-Unsaturated ester (e.g., diethyl 2-isobutyl-2-butenedioate)

  • Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated ester (1 equivalent) in a mixture of ethanol and water.

  • Add potassium cyanide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)Purity (%)
Diethyl 2-isobutyl-2-butenedioate214.261.0->95
Potassium Cyanide65.121.1->98
Diethyl 2-cyano-3-isobutylsuccinate241.29-85-95>97 (after purification)

Table 1: Summary of quantitative data for the Michael addition of cyanide.

Visualizations

Experimental Workflow for Michael Addition

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Start dissolve Dissolve Ester in EtOH/H2O start->dissolve add_kcn Add KCN dissolve->add_kcn reflux Reflux add_kcn->reflux cool Cool to RT reflux->cool acidify Acidify with HCl cool->acidify extract Extract with Et2O acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for the Michael addition of cyanide.

Signaling Pathway of GABAergic Drugs

While this compound is a building block and not a drug itself, the pharmaceuticals derived from its structural motifs, such as pregabalin, act on specific signaling pathways. Pregabalin is known to bind to the α2δ subunit of voltage-gated calcium channels.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ subunit) Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits Vesicle_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->Vesicle_release Triggers Receptor Neurotransmitter Receptor Vesicle_release->Receptor Activates Pregabalin Pregabalin Pregabalin->VGCC Binds and inhibits Signal Excitatory Signal Receptor->Signal

Caption: Mechanism of action of Pregabalin.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to participate in key C-C and C-N bond-forming reactions makes it a suitable starting material for the synthesis of a variety of heterocyclic compounds and acyclic molecules with pharmaceutical relevance. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs. As with all cyanide-containing reagents, appropriate safety precautions must be strictly followed.

Application Note: Transfer Hydrocyanation of Alkenes Using Stable Organic Nitriles as Cyanide Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, is a powerful transformation in organic synthesis, providing direct access to valuable nitrile compounds. Nitriles are versatile intermediates that can be readily converted into amines, amides, carboxylic acids, and other functional groups. However, the extreme toxicity and hazardous nature of HCN gas have limited its application, particularly in academic and pharmaceutical research settings. To circumvent these challenges, "transfer hydrocyanation" has emerged as a safer and more practical alternative. This method utilizes stable, non-volatile organic molecules as HCN surrogates, which can transfer their cyanide group to a target alkene under catalytic conditions.[1][2][3]

This application note details the experimental protocol for the transfer hydrocyanation of alkenes using stable organic nitriles as cyanide surrogates, with a focus on a well-documented system using isovaleronitrile. Additionally, a proposed protocol for the use of methallyl cyanide as a surrogate, based on established principles of transfer hydrocyanation, is presented.

Principle of Transfer Hydrocyanation

Transfer hydrocyanation involves the reversible transfer of a cyanide group from a donor molecule (the surrogate) to an acceptor molecule (the substrate alkene). The reaction is typically catalyzed by a low-valent transition metal complex, most commonly nickel, in the presence of a Lewis acid co-catalyst.[2][4] The overall process is driven by the formation of a more thermodynamically stable or volatile byproduct from the cyanide surrogate.[4]

For instance, in the case of isovaleronitrile as a surrogate, the reaction is driven forward by the formation of gaseous isobutene, which can be removed from the reaction mixture.[4]

Experimental Protocols

Protocol 1: Transfer Hydrocyanation using Isovaleronitrile (Established Method)

This protocol is based on the nickel-catalyzed transfer hydrocyanation of styrenic alkenes using isovaleronitrile as the cyanide surrogate.

Materials:

  • Catalyst Precursor: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • Ligand: DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

  • Lewis Acid Co-catalyst: AlMe₂Cl (Dimethylaluminum chloride) or AlCl₃ (Aluminum chloride)[2]

  • Cyanide Surrogate: Isovaleronitrile

  • Substrate: Styrene or substituted styrene

  • Solvent: Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Catalyst Preparation: In a glovebox, a reaction vessel is charged with Ni(COD)₂ (5 mol%) and DPEPhos (5 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, the alkene substrate (1.0 equiv) and isovaleronitrile (1.5 equiv) are added.

  • Initiation: The reaction vessel is sealed and brought out of the glovebox. The Lewis acid co-catalyst (e.g., AlMe₂Cl, 10 mol%) is added via syringe at room temperature.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (12-24 hours). The progress of the reaction can be monitored by GC-MS or TLC.

  • Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired nitrile product.

Protocol 2: Proposed Transfer Hydrocyanation using this compound (Hypothetical)

This proposed protocol is based on the principles of the established transfer hydrocyanation methodology. The use of this compound as a surrogate is predicated on the hypothesis that the release of the relatively stable and volatile isobutene byproduct would drive the reaction forward.

Materials:

  • Catalyst Precursor: Ni(COD)₂

  • Ligand: DPEPhos

  • Lewis Acid Co-catalyst: AlMe₂Cl or AlCl₃

  • Proposed Cyanide Surrogate: this compound (3-methylbut-3-enenitrile)

  • Substrate: Alkene (e.g., styrene, norbornene)

  • Solvent: Anhydrous toluene or another suitable aprotic solvent

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge a dry reaction vial with Ni(COD)₂ (5 mol%) and DPEPhos (5 mol%). Add anhydrous toluene and stir for 15-20 minutes at room temperature.

  • Reaction Assembly: To the prepared catalyst solution, add the alkene substrate (1.0 equiv) followed by this compound (1.5-2.0 equiv).

  • Reaction Initiation: Seal the reaction vial and add the Lewis acid co-catalyst (e.g., AlMe₂Cl, 10 mol%) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-130 °C and monitor the reaction progress by GC-MS. The formation of the desired product and the isobutene byproduct should be tracked.

  • Work-up and Purification: After completion or no further conversion, cool the reaction to room temperature. Quench cautiously with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Data Presentation

The following table summarizes representative data for the transfer hydrocyanation of various alkenes using isovaleronitrile as the cyanide surrogate.

EntryAlkene SubstrateProductYield (%)
1Styrene2-Phenylpropanenitrile95
24-Methylstyrene2-(p-Tolyl)propanenitrile92
34-Methoxystyrene2-(4-Methoxyphenyl)propanenitrile88
44-Chlorostyrene2-(4-Chlorophenyl)propanenitrile90
5Norborneneexo-2-Norbornanecarbonitrile85

Data is representative and compiled from literature reports on nickel-catalyzed transfer hydrocyanation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Assembly and Execution cluster_workup Work-up and Purification catalyst_precursor Ni(COD)₂ mix_catalyst Stir at RT catalyst_precursor->mix_catalyst ligand DPEPhos ligand->mix_catalyst solvent_prep Anhydrous Toluene solvent_prep->mix_catalyst active_catalyst Active Ni(0) Complex mix_catalyst->active_catalyst mix_reaction Combine Reagents active_catalyst->mix_reaction substrate Alkene Substrate substrate->mix_reaction surrogate Cyanide Surrogate (e.g., Isovaleronitrile) surrogate->mix_reaction lewis_acid Lewis Acid heat Heat (80-120 °C) lewis_acid->heat Add Lewis Acid mix_reaction->heat product_formation Product Formation heat->product_formation quench Quench (aq. NaHCO₃) product_formation->quench extract Extract (Organic Solvent) quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Purified Nitrile purify->final_product

Caption: General workflow for transfer hydrocyanation.

Proposed Catalytic Cycle

catalytic_cycle Ni0 Ni(0)L₂ Ni_CN_Alkyl R-Ni(II)(CN)L₂ Ni0->Ni_CN_Alkyl Oxidative Addition (+ R'-CN) Ni_CN_Alkyl->Ni0 Reductive Elimination (+ R-CN) Ni_H_CN H-Ni(II)(CN)L₂ Ni_CN_Alkyl->Ni_H_CN β-H Elimination Nitrile_Product R-CN (Product) Ni_CN_Alkyl->Nitrile_Product Reductive Elimination Byproduct R' (Alkene Byproduct) Ni_CN_Alkyl->Byproduct Alkene_Complex Ni(0)L₂(Alkene) Ni_H_CN->Alkene_Complex Alkene Coordination Alkene_Complex->Ni_CN_Alkyl Migratory Insertion (re-formation with new R) Surrogate R'-CN (Surrogate)

Caption: Proposed catalytic cycle for transfer hydrocyanation.

Conclusion

Transfer hydrocyanation using stable organic nitriles represents a significant advancement in the synthesis of nitrile-containing molecules, offering a safer and more accessible alternative to the use of hydrogen cyanide. The established protocol using isovaleronitrile demonstrates the feasibility and broad applicability of this methodology. While the use of this compound as a surrogate has not been explicitly documented, the underlying chemical principles suggest it could be a viable cyanide donor. The proposed protocol provides a starting point for researchers interested in exploring this and other novel cyanide surrogates for hydrocyanation reactions. Further investigation into the scope and limitations of such new surrogates is warranted and could expand the toolkit of synthetic chemists.

References

Application of Methallyl Cyanide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide, also known as 3-methyl-2-butenenitrile, is a versatile and reactive α,β-unsaturated nitrile. Its unique structural features, including a nucleophilic nitrile group and an electrophilic double bond substituted with a methyl group, make it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for α,β-unsaturated nitriles, demonstrating the potential of this compound in generating diverse heterocyclic libraries.

I. Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. Typically, it involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This compound can be effectively utilized in a variation of the Gewald reaction, where it acts as a pre-formed α,β-unsaturated nitrile.

Application Note:

This protocol describes the synthesis of 2-amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile. This reaction showcases the utility of this compound in constructing polysubstituted thiophene rings, which are prevalent in numerous biologically active molecules. The resulting 2-aminothiophene can serve as a versatile intermediate for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.

Experimental Workflow:

Gewald_Workflow Reactants This compound Malononitrile Elemental Sulfur Base (Triethylamine) Mixing Mix in Solvent (e.g., Ethanol) Reactants->Mixing 1 Reaction Reflux (Monitor by TLC) Mixing->Reaction 2 Workup Cooling & Precipitation Filtration Reaction->Workup 3 Purification Recrystallization Workup->Purification 4 Product 2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile Purification->Product 5

Caption: Workflow for the synthesis of a substituted thiophene using this compound.

Experimental Protocol:

Synthesis of 2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) to 40 mL of ethanol.

  • Addition of Base: To the stirred suspension, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Work-up: After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile.

Quantitative Data Summary:
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrileC₈H₁₂N₂S168.2675-85125-127

II. Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals. This compound can serve as a four-carbon synthon in the construction of the pyridine ring through various cyclization strategies. One potential approach involves the reaction with enamines or other suitable C2 synthons.

Application Note:

This protocol outlines a plausible synthesis of a 3-cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one. This reaction demonstrates a potential pathway for the construction of functionalized pyridone heterocycles from this compound. Pyridone scaffolds are present in numerous drugs with diverse therapeutic applications.

Logical Relationship of Synthesis:

Pyridine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps methallyl_cyanide This compound michael_addition Michael Addition methallyl_cyanide->michael_addition enamine Enamine (from Acetone and Pyrrolidine) enamine->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product 3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one hydrolysis->product

Caption: Logical flow for the synthesis of a substituted pyridone from this compound.

Experimental Protocol:

Synthesis of 3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one

  • Enamine Formation (in situ): In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve acetone (1.16 g, 20 mmol) in 30 mL of dry toluene. Add pyrrolidine (1.71 g, 24 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g). Heat the mixture to reflux with a Dean-Stark trap to remove water. After 2 hours, cool the solution to room temperature.

  • Michael Addition: To the freshly prepared enamine solution, add this compound (1.62 g, 20 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cyclization and Hydrolysis: Add 20 mL of 2M aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one.

Quantitative Data Summary:
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-oneC₉H₁₂N₂O164.2160-70 (Hypothetical)White Solid

III. Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with immense importance in medicinal chemistry, forming the core of many antiviral and anticancer drugs. This compound can potentially be used in the synthesis of dihydropyrimidine derivatives through condensation reactions with amidines.

Application Note:

This protocol describes a potential synthesis of 2-amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile. This reaction illustrates a plausible route to pyrimidine-based structures from this compound, providing a foundation for the synthesis of novel therapeutic agents.

Signaling Pathway Analogy (Hypothetical Drug Action):

The synthesized pyrimidine derivative could potentially act as an inhibitor in a cellular signaling pathway. The following diagram illustrates a hypothetical mechanism of action where the compound blocks a kinase, thereby inhibiting downstream signaling.

Signaling_Pathway receptor Receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response drug Synthesized Pyrimidine (Inhibitor) drug->kinase_B

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized pyrimidine derivative.

Experimental Protocol:

Synthesis of 2-Amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (1.91 g, 20 mmol) in 25 mL of ethanol. Add sodium ethoxide (1.36 g, 20 mmol) and stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Addition of Reactant: To the guanidine solution, add this compound (1.62 g, 20 mmol).

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Isolation and Purification: Add water to the residue and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the target pyrimidine derivative.

Quantitative Data Summary:
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
2-Amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileC₈H₁₄N₄166.2255-65 (Hypothetical)Crystalline Solid

Conclusion

This compound is a readily available and reactive starting material with significant potential for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of substituted thiophenes, pyridines, and pyrimidines serve as a foundation for further exploration and development of novel synthetic methodologies. These heterocyclic scaffolds are of high interest to the pharmaceutical industry, and the use of this compound offers a convenient entry point for the creation of diverse chemical libraries for drug discovery programs. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block.

Application Notes and Protocols for the Investigation of Nitrile-Based Complexing Agents in Double Metal Cyanide (DMC) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Nitrile-Based Complexing Agents in DMC Catalysts

Double metal cyanide (DMC) catalysts are highly active for ring-opening polymerization (ROP) of epoxides and the copolymerization of epoxides with carbon dioxide, leading to the production of polyether, polyester, and polycarbonate polyols. The activity of DMC catalysts is critically influenced by the choice of the organic complexing agent used during their synthesis. While alcohols like tert-butyl alcohol (TBA) are traditionally used, recent studies have demonstrated that organonitriles, such as isobutyronitrile (IBN), can produce DMC catalysts with significantly enhanced activity and performance.

The nitrile group (C≡N) in these complexing agents is believed to coordinate with the Lewis acidic metal sites (e.g., Zn²⁺) in the DMC catalyst structure, influencing the catalyst's morphology, crystallinity, and the accessibility of active sites. This can lead to catalysts with higher polymerization rates and the ability to produce polymers with well-defined properties.

Comparative Performance of DMC Catalysts

The selection of a complexing agent has a profound impact on the catalytic activity of the resulting DMC catalyst. The following tables summarize the comparative performance of DMC catalysts prepared with isobutyronitrile (DMC-IBN) and the conventional tert-butyl alcohol (DMC-TBA).

Table 1: Ring-Opening Polymerization (ROP) of Propylene Oxide (PO)

CatalystComplexing AgentTOF¹ (min⁻¹)Unsaturation (meq g⁻¹)Polydispersity Index (PDI)
DMC-IBNIsobutyronitrile5330.0041.1
DMC-TBAtert-Butyl Alcohol138--

¹Turnover Frequency

Table 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL)

CatalystComplexing AgentMonomer Conversion (%) (Time)
DMC-IBNIsobutyronitrile>90% (3 h)
DMC-EAAEthyl Acetoacetate-
DMC-TBAtert-Butyl Alcohol<90% (3 h)

Data presented in the tables are compiled from publicly available research and are intended for comparative purposes.[1][2]

Experimental Protocols

The following are detailed protocols for the synthesis of a DMC catalyst using isobutyronitrile as the complexing agent and a general procedure for the ring-opening polymerization of propylene oxide.

Protocol for the Synthesis of DMC Catalyst with Isobutyronitrile (DMC-IBN)

This protocol is adapted from established literature procedures.[1]

Materials:

  • Zinc chloride (ZnCl₂)

  • Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])

  • Isobutyronitrile (IBN)

  • Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (Pluronic P123)

  • Distilled water

Procedure:

  • Solution A: Dissolve ZnCl₂ (1.23 g, 9 mmol) in distilled water.

  • Solution B: Dissolve K₃[Co(CN)₆] (0.5 g, 1.5 mmol) in distilled water.

  • In a separate vessel, add a mixture of isobutyronitrile and Pluronic P123.

  • React Solution A with Solution B at 90°C for 30 minutes with vigorous stirring.

  • To the resulting suspension, add the isobutyronitrile and Pluronic P123 mixture and continue stirring for 10 minutes.

  • Isolate the catalyst slurry by centrifugation (e.g., 3000 x g for 10 minutes).

  • Wash the catalyst cake with distilled water to remove unreacted salts.

  • Perform a final wash with a mixture of water and isobutyronitrile.

  • Isolate the final wet catalyst cake by centrifugation.

  • Dry the catalyst under vacuum at 85°C for 6 hours to a constant weight.

Protocol for Ring-Opening Polymerization of Propylene Oxide (PO)

Materials:

  • DMC-IBN catalyst

  • Propylene oxide (PO)

  • Polypropylene glycol (PPG) initiator (e.g., PPG-400)

  • Nitrogen gas

Procedure:

  • Charge a dry, nitrogen-purged reactor with the DMC-IBN catalyst and the PPG initiator.

  • Heat the mixture under vacuum to remove any residual water.

  • Pressurize the reactor with nitrogen and then introduce a small initial amount of propylene oxide to activate the catalyst. A temperature increase and pressure drop will indicate catalyst activation.

  • Once the catalyst is activated, continuously feed propylene oxide into the reactor at a controlled rate, maintaining the desired reaction temperature and pressure.

  • After the addition of the monomer is complete, allow the reaction to proceed until the pressure stabilizes, indicating the consumption of the monomer.

  • Cool the reactor and collect the resulting polyether polyol.

Proposed Role and Mechanism of Nitrile Complexing Agents

The enhanced activity of DMC catalysts prepared with nitrile-based complexing agents like isobutyronitrile is attributed to their ability to modify the catalyst's structure and electronic properties.

G cluster_synthesis Catalyst Synthesis cluster_polymerization Ring-Opening Polymerization ZnCl2 ZnCl₂ Precipitate DMC Precipitate ZnCl2->Precipitate K3CoCN6 K₃[Co(CN)₆] K3CoCN6->Precipitate IBN Isobutyronitrile (IBN) IBN->Precipitate Coordination to Zn²⁺ DMC_IBN Active DMC-IBN Catalyst Precipitate->DMC_IBN Washing & Drying DMC_IBN2 Active DMC-IBN Catalyst Activated_Monomer Activated Monomer Complex DMC_IBN2->Activated_Monomer Lewis Acidic Site PO Propylene Oxide (PO) PO->Activated_Monomer Coordination Initiator Initiator (e.g., PPG) Initiator->Activated_Monomer Polyol Polyether Polyol Activated_Monomer->Polyol Propagation

Caption: Workflow for DMC catalyst synthesis with isobutyronitrile and subsequent polymerization.

The nitrile group of isobutyronitrile is thought to coordinate to the zinc atoms on the surface of the DMC catalyst. This coordination can lead to a more amorphous catalyst structure, which is generally associated with higher catalytic activity. The electron-donating nature of the nitrile may also influence the Lewis acidity of the zinc sites, thereby affecting their ability to activate the epoxide monomer for polymerization.

G DMC DMC Catalyst Structure Zn²⁺ Lewis Acid Site Coordination Coordination & Activation DMC:f1->Coordination Coordination IBN Isobutyronitrile (IBN) R-C≡N IBN:f1->DMC:f1 Ligand Coordination PO Propylene Oxide (PO) Epoxide Ring PO:f1->Coordination Propagation Chain Propagation Coordination->Propagation

Caption: Proposed coordination of isobutyronitrile to the DMC catalyst active site.

Characterization of Nitrile-Modified DMC Catalysts

To fully understand the role of methallyl cyanide or other nitrile-based complexing agents, a thorough characterization of the synthesized catalysts is essential. Recommended analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the nitrile group to the metal centers by observing shifts in the C≡N stretching frequency.

  • X-ray Diffraction (XRD): To assess the crystallinity of the catalyst. A more amorphous structure is often correlated with higher activity.

  • Scanning Electron Microscopy (SEM): To study the morphology and particle size of the catalyst.

  • Inductively Coupled Plasma (ICP) Analysis: To determine the elemental composition (e.g., Zn/Co ratio) of the catalyst.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the catalyst and quantify the amount of incorporated complexing agent.

By following these protocols and characterization techniques, researchers can systematically investigate the impact of this compound and other novel nitrile-based ligands on the properties and performance of DMC catalysts, paving the way for the development of more efficient and selective polymerization catalysts.

References

Methallyl Cyanide: A Versatile Reagent for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methallyl cyanide, systematically named 3-methyl-3-butenenitrile, is a valuable and versatile reagent in organic synthesis, particularly in the construction of carbon-carbon (C-C) bonds. Its unique structure, featuring both a nitrile group and a terminal alkene, allows it to participate in a variety of important chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key C-C bond-forming reactions, targeting researchers, scientists, and professionals in drug development.

Application in Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation is a powerful method for the formation of C-C bonds with high stereo- and regioselectivity. In this reaction, a π-allylpalladium complex is generated from an allylic substrate, which then undergoes nucleophilic attack. While specific literature detailing the use of the enolate of this compound as a nucleophile in this reaction is not extensively documented in readily available sources, the general principles of allylic alkylation can be applied. The reaction would involve the deprotonation of this compound to form a stabilized carbanion, which then acts as the nucleophile.

General Reaction Scheme:

G reagents This compound + Allylic Ester catalyst Pd(0) Catalyst, Ligand, Base reagents->catalyst Reaction Conditions product Allylated Nitrile Product catalyst->product

Caption: General workflow for palladium-catalyzed allylic alkylation.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol based on standard palladium-catalyzed allylic alkylation reactions. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Materials:

  • This compound (3-methyl-3-butenenitrile)

  • Allylic ester (e.g., allyl acetate)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃)

  • Phosphine ligand (e.g., triphenylphosphine, dppe)

  • Base (e.g., sodium hydride, LDA, LHMDS)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir the mixture until the catalyst and ligand are fully dissolved.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Cool the solution of this compound to a low temperature (e.g., -78 °C) and add the base dropwise to generate the carbanion.

  • Slowly add the solution of the deprotonated this compound to the flask containing the catalyst.

  • Add the allylic ester to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

Since specific literature data for this exact reaction is sparse, the following table presents hypothetical data to illustrate how results would be summarized.

EntryAllylic EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Allyl AcetatePd(PPh₃)₄ (5)-NaHTHFrt12Data not available
2Cinnamyl AcetatePd₂(dba)₃ (2.5)dppe (5)LDADioxane0 to rt8Data not available

Application in Michael Addition (Conjugate Addition)

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The enolate of this compound can serve as a Michael donor, adding to various acceptors like enones, enoates, and α,β-unsaturated nitriles.

General Reaction Scheme:

G reagents This compound + α,β-Unsaturated Carbonyl base Base reagents->base Deprotonation product 1,5-Dinitrile or δ-Ketonitrile base->product Nucleophilic Attack

Caption: General workflow for the Michael addition reaction.

Experimental Protocol: Michael Addition to Chalcone

This protocol describes a representative Michael addition of this compound to a chalcone derivative.

Materials:

  • This compound (3-methyl-3-butenenitrile)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Solvent (e.g., ethanol, THF)

Procedure:

  • In a round-bottom flask, dissolve the chalcone in the chosen solvent.

  • Add the base to the solution and stir.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

EntryMichael AcceptorBaseSolventTemp (°C)Time (h)Yield (%)
1ChalconeNaOEtEthanolrt24Data not available
2Methyl Vinyl KetoneKOtBuTHF06Data not available

Application in Cycloaddition Reactions

The alkene moiety of this compound can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, providing access to cyclic structures containing a cyanomethyl group. The reactivity of the double bond is influenced by the electron-withdrawing nature of the nitrile group.

General Reaction Scheme for [4+2] Cycloaddition:

G reagents This compound + Diene conditions Heat or Lewis Acid reagents->conditions product Cyclohexene Derivative conditions->product

Caption: General workflow for a [4+2] cycloaddition reaction.

Experimental Protocol: Diels-Alder Reaction with a Diene

This protocol outlines a general procedure for the Diels-Alder reaction of this compound with a suitable diene.

Materials:

  • This compound (3-methyl-3-butenenitrile)

  • A reactive diene (e.g., cyclopentadiene, isoprene)

  • Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a pressure tube or a sealed flask, dissolve this compound in the solvent.

  • If using a Lewis acid catalyst, add it to the solution and stir.

  • Add the diene to the reaction mixture.

  • Heat the mixture to the required temperature and maintain for several hours, monitoring the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • If a catalyst was used, quench the reaction carefully with water or a mild aqueous acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the cycloadduct by distillation or column chromatography.

Quantitative Data (Hypothetical):

EntryDieneCatalystSolventTemp (°C)Time (h)Yield (%)
1CyclopentadieneNoneToluene15048Data not available
2IsopreneAlCl₃DCMrt24Data not available

This compound is a reagent with significant potential in C-C bond formation, offering pathways to a diverse range of functionalized molecules through reactions such as palladium-catalyzed allylic alkylation, Michael addition, and cycloadditions. The protocols and data presented here provide a foundational guide for researchers to explore the synthetic utility of this versatile building block in their own research and development endeavors. Further investigation into the specific applications and optimization of reaction conditions will undoubtedly continue to expand the scope of this compound in modern organic synthesis.

Procedures for safe handling and storage of Methallyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide (3-Methyl-3-butenenitrile) is a nitrile-containing organic compound used as a research chemical and building block in various synthetic applications.[1] Like all organic cyanides, it is presumed to be highly toxic and requires stringent safety protocols to prevent exposure. The cyanide ion (CN⁻) is a potent cellular respiration inhibitor, and exposure through inhalation, ingestion, or skin contact can be rapidly fatal.[2] Furthermore, contact with acids or moisture can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3]

This document provides detailed procedures and safety protocols for the handling, storage, and disposal of this compound to ensure the safety of laboratory personnel. Due to the limited availability of specific toxicological and physical hazard data for this compound, all procedures are based on a high-precaution approach, treating the compound with the same level of caution as other highly toxic and volatile cyanide compounds.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous compound. It is expected to be fatal if swallowed, in contact with skin, or if inhaled, analogous to other cyanide compounds.[3][4] It is highly flammable and may form explosive mixtures with air.[3] Vapors may travel to an ignition source and flash back. Contact with acids, water, or moisture will release deadly hydrogen cyanide gas.[3]

The following table summarizes the available quantitative data for this compound. Fields marked "Not Available" indicate that specific data was not found in the referenced safety literature; in these cases, a conservative approach assuming high hazard is mandatory.

PropertyValueReference(s)
Chemical Identity
IUPAC Name3-Methyl-3-butenenitrile
SynonymsThis compound, 3-Methyl-3-butenonitrile
CAS Number4786-19-0
Molecular FormulaC₅H₇N
Molecular Weight81.12 g/mol
Physical Properties
Physical StateLiquid (at 20°C)
AppearanceClear, Colorless to Slightly Pale Yellow Liquid
OdorBitter almond-like (characteristic of cyanides)
Boiling Point152°C at 1.3 kPa
Freezing Point9°C
Flash PointNot Available
Vapor PressureNot Available
DensityNot Available
Safety & Exposure
OSHA PEL (for Cyanides, as CN)5 mg/m³ (8-hour TWA)
NIOSH REL (for Cyanides, as CN)5 mg/m³ (15-min STEL)
ACGIH TLV (for Cyanides, as CN)5 mg/m³ (Ceiling)
LD₅₀ (Oral, Rat - Sodium Cyanide)2.7 - 3.0 mg/kg (for reference)[2]
Fire Safety
FlammabilityHighly Flammable Liquid and Vapour[3]
Extinguishing MediaCO₂, dry chemical, or foam
Hazardous Combustion ProductsCarbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)

Note: The exposure limits provided are for general cyanide compounds and not specifically for this compound. In the absence of specific data, these limits should be strictly adhered to as a minimum safety standard.

Experimental Protocols

Adherence to the following protocols is mandatory for all personnel working with this compound.

Protocol 1: Chemical Acquisition, Transport, and Storage
  • Procurement: Purchase the smallest quantity of this compound necessary for the planned experiments.

  • Receipt and Inspection: Upon receipt, transport the chemical in a sealed, shatter-proof secondary container. Inspect the primary container for any signs of damage or leaks within a certified chemical fume hood.

  • Storage Location: Store this compound in a designated, locked, and clearly labeled poisons cabinet or refrigerator. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2]

  • Segregation: Ensure this compound is segregated from all incompatible materials.[2] This includes, but is not limited to:

    • Acids and acid fumes (produces HCN gas).

    • Oxidizing agents (e.g., nitrates, peroxides, chlorates).

    • Water and moisture.

  • Container Integrity: Keep the container tightly closed at all times. Use a sealable secondary container, such as a polypropylene tub, for additional protection.

  • Inventory: Maintain a detailed log of acquisition, use, and disposal for all cyanide compounds.

Protocol 2: Safe Handling and Use
  • Designated Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood with a face velocity between 80-120 fpm. Post warning signs indicating the use of a highly toxic cyanide compound.

  • Buddy System: Never work alone or after hours when handling cyanides. Inform colleagues in the laboratory before beginning work.[2]

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times:

    • Body: A long-sleeved lab coat.

    • Hands: Double gloving with chemical-resistant nitrile or PVC gloves.[2] Check gloves for tears or leaks before use. If contaminated, remove gloves immediately and wash hands.

    • Eyes/Face: Chemical splash goggles and a full-face shield.

    • Clothing: Long pants and closed-toe shoes are mandatory.

  • Dispensing and Weighing:

    • Use explosion-proof equipment and non-sparking tools.[1]

    • Ground/bond the container and receiving equipment to prevent static discharge.[1]

    • If a balance cannot be placed inside the fume hood, tare a sealed container, add the chemical inside the hood, seal the container, and then move it to the balance for weighing.[2]

  • Hygiene:

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2]

  • Decontamination:

    • All glassware and equipment must be decontaminated within the fume hood after use.

    • First, rinse with a pH 10 buffer solution.

    • Next, rinse with a freshly prepared 10% bleach solution, followed by a final water rinse.

    • Collect all rinsates as hazardous waste.

Protocol 3: Spill Management
  • Minor Spill (less than 10 mL, inside a chemical fume hood):

    • Only personnel trained in cyanide spill cleanup should perform this procedure.

    • Ensure appropriate PPE is worn, including double gloves and a face shield.

    • Contain the spill with absorbent pads.

    • Gently cover the spill with paper towels or absorbent pads.

    • Saturate the absorbent material with a pH 10 buffer solution and let it stand for at least 10 minutes.

    • Carefully collect all contaminated materials into a dedicated, labeled hazardous waste container.

    • Wipe the spill area first with the pH 10 buffer solution, then with a fresh 10% bleach solution.

    • Place all cleanup materials in the hazardous waste container.

  • Major Spill (greater than 10 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert all personnel.

    • If safe to do so, turn off ignition sources.

    • Close the laboratory door to contain vapors.

    • Call emergency services (911) and the institution's Environmental Health & Safety (EHS) office immediately.

    • Provide the identity of the spilled material (this compound) and the location.

    • Do not re-enter the area until cleared by emergency responders.

Protocol 4: Waste Disposal
  • Waste Classification: All materials contaminated with this compound are considered P-listed, acutely hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste (including contaminated gloves, pipette tips, absorbent pads, and empty containers) in separate, dedicated hazardous waste containers.

    • Waste containers must be made of compatible materials (e.g., high-density polyethylene), not metal.

    • Keep waste containers closed at all times, except when adding waste.

  • Labeling: Clearly label all waste containers with "HAZARDOUS WASTE – this compound" and include the words "Toxic" and "Flammable". Do not mix with any other waste streams, especially acids.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through the institution's EHS office. Do not pour any amount of cyanide waste down the drain. Empty containers must be triple-rinsed (collecting the rinsate as hazardous waste) before disposal, or disposed of directly as hazardous waste.

Visualized Workflows and Procedures

Standard Handling Workflow for this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Full PPE (Lab Coat, Double Gloves, Goggles, Face Shield) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area & Spill Kit prep_hood->prep_area prep_buddy Inform Lab Buddy prep_area->prep_buddy handling_retrieve Retrieve from Locked Storage prep_buddy->handling_retrieve handling_work Perform Experiment in Fume Hood handling_retrieve->handling_work handling_return Return to Locked Storage handling_work->handling_return Task Complete cleanup_waste Segregate Hazardous Waste (Liquid, Solid, Sharps) handling_work->cleanup_waste During & After Experiment cleanup_decon Decontaminate Glassware & Work Surface cleanup_waste->cleanup_decon cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Response Protocol for Personal Exposure

G cluster_immediate Immediate Actions cluster_decon Decontamination cluster_medical Medical Response start EXPOSURE EVENT action_alert Alert Colleagues & Call for Help start->action_alert action_remove Remove Victim from Contaminated Area action_alert->action_remove med_911 Call 911 & EHS Provide SDS action_alert->med_911 action_clothing Remove Contaminated Clothing action_remove->action_clothing decon_inhale Inhalation: Move to Fresh Air action_remove->decon_inhale If inhaled decon_skin Skin Contact: Use Safety Shower for 15 min action_clothing->decon_skin If skin exposed decon_eyes Eye Contact: Use Eyewash Station for 15 min action_clothing->decon_eyes If eyes exposed decon_skin->med_911 decon_eyes->med_911 decon_inhale->med_911 med_oxygen Administer 100% Oxygen (Trained Personnel Only) decon_inhale->med_oxygen med_support Await Emergency Medical Services med_911->med_support med_no_cpr DO NOT give mouth-to-mouth med_oxygen->med_no_cpr med_no_cpr->med_support

Caption: Emergency response workflow following personal exposure to this compound.

Emergency Procedures

In Case of Exposure
  • General: Speed is critical. Immediately call for help and initiate the response workflow.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water in an emergency shower for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.

  • Inhalation: Move the victim to fresh air at once. If breathing has stopped, trained personnel should provide artificial respiration using a pocket mask with a one-way valve; do not perform mouth-to-mouth resuscitation. Administer 100% oxygen if available and trained to do so.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • All Exposures: Call 911 and the institutional EHS office immediately. Provide responders with the Safety Data Sheet (SDS). Cyanide poisoning is treated with specific antidotes which can only be administered by trained medical professionals.

In Case of Fire
  • If the fire is small and can be extinguished without risk, use a dry chemical, CO₂, or foam extinguisher.

  • If the fire is large or involves this compound containers, evacuate the area immediately and activate the fire alarm.

  • Firefighting requires a self-contained breathing apparatus (SCBA) and full protective gear.

  • Be aware that containers may explode when heated, and thermal decomposition will produce hydrogen cyanide gas.

References

Application Notes and Protocols: Synthesis of 3-Methyl-3-butenylamine from Methallyl Cyanide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to a diverse range of chemical entities. Methallyl cyanide (3-methyl-3-butenenitrile) is a readily available starting material that, upon reduction, yields 3-methyl-3-butenylamine. This unsaturated primary amine represents a versatile building block in medicinal chemistry and drug discovery. Its structural motifs—a primary amine and a terminal alkene—offer multiple points for diversification, making it an attractive scaffold for the synthesis of novel bioactive molecules.

These application notes provide detailed protocols for the synthesis of 3-methyl-3-butenylamine via two common reduction methods: catalytic hydrogenation and lithium aluminum hydride (LiAlH₄) reduction. Additionally, we explore the potential applications of this amine in drug development, including its use as a scaffold for kinase inhibitors and its potential role in modulating inflammatory signaling pathways, presented here as a hypothetical framework to inspire further research.

Data Presentation

The following table summarizes typical quantitative data for the reduction of nitriles to primary amines, providing a comparative overview of the two primary methods discussed. Please note that actual yields for the reduction of this compound may vary depending on specific reaction conditions and optimization.

Reduction MethodReducing Agent/CatalystTypical SolventTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)Purity (%)
Catalytic HydrogenationH₂ / Palladium on Carbon (Pd/C)Methanol, Ethanol25 - 801 - 504 - 2470 - 95>95
Catalytic HydrogenationH₂ / Raney Nickel (Ra-Ni)Ethanol, Ammonia in Ethanol50 - 15050 - 1006 - 4860 - 90>95
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 - 35N/A2 - 1275 - 90>98
Chemical ReductionAluminum Hydride (AlH₃)THF0 - 25N/A2 - 850 - 70>95

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is a widely used method for the reduction of nitriles due to its clean reaction profile and the ease of product isolation.[1] Palladium on carbon is a common catalyst for this transformation.[1]

Materials:

  • This compound (3-methyl-3-butenenitrile)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-3-butenylamine.

  • Purify the product by distillation under reduced pressure.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve this compound in Methanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst seal_purge Seal and Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at RT/40°C for 12-24h pressurize->react vent_purge Vent and Purge with N₂/Ar react->vent_purge filter Filter through Celite® vent_purge->filter concentrate Concentrate Filtrate filter->concentrate distill Purify by Distillation concentrate->distill product product distill->product 3-Methyl-3-butenylamine

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of this compound

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines in high yields.[2][3] However, caution must be exercised when reducing α,β-unsaturated nitriles like this compound, as the acidic α-protons can react with the basic hydride reagent.[4] Using a less basic hydride like aluminum hydride (AlH₃) can sometimes be advantageous, though potentially with lower yields.[4]

Materials:

  • This compound (3-methyl-3-butenenitrile)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 3-methyl-3-butenylamine.

  • Purify the product by distillation under reduced pressure.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification suspend_lah Suspend LiAlH₄ in Ether/THF at 0°C add_nitrile Add Nitrile Solution Dropwise at 0°C suspend_lah->add_nitrile prepare_nitrile Dissolve this compound in Ether/THF prepare_nitrile->add_nitrile stir Warm to RT and Stir for 2-4h add_nitrile->stir quench Quench with H₂O/NaOH at 0°C stir->quench filter Filter Precipitate quench->filter dry Dry Filtrate filter->dry concentrate Concentrate dry->concentrate distill Purify by Distillation concentrate->distill product product distill->product 3-Methyl-3-butenylamine

Caption: Workflow for LiAlH₄ Reduction.

Applications in Drug Development

Hypothetical Application as a Scaffold for Kinase Inhibitors

The 3-methyl-3-butenylamine scaffold possesses key features that make it an attractive starting point for the development of kinase inhibitors. The primary amine can be functionalized with various heterocyclic systems known to interact with the hinge region of kinase active sites, while the terminal alkene provides a handle for further modifications to target other regions of the enzyme, potentially improving potency and selectivity.

Diagram of Hypothetical Kinase Inhibitor Synthesis:

G start 3-Methyl-3-butenylamine step1 Amide Coupling with Heterocyclic Carboxylic Acid start->step1 intermediate Amide Intermediate step1->intermediate step2 Further Functionalization of Alkene (e.g., Heck, Metathesis) intermediate->step2 product Potential Kinase Inhibitor Library step2->product

Caption: Synthesis of Potential Kinase Inhibitors.

Hypothetical Modulation of Inflammatory Signaling Pathways

Certain alkylamides have been shown to possess anti-inflammatory properties by modulating signaling pathways such as those involving MyD88 and IRF3.[5] While the direct activity of 3-methyl-3-butenylamine is unconfirmed, its derivatives, particularly amides formed with various carboxylic acids, could be synthesized and screened for similar activities. A potential mechanism could involve the inhibition of pro-inflammatory cytokine production by interfering with key signaling nodes.

Diagram of Hypothetical Signaling Pathway Modulation:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Amine_Derivative 3-Methyl-3-butenylamine Derivative Amine_Derivative->MyD88 Inhibition

Caption: Hypothetical Inhibition of MyD88 Pathway.

Conclusion

The synthesis of 3-methyl-3-butenylamine from this compound provides a straightforward entry into a versatile chemical scaffold. Both catalytic hydrogenation and metal hydride reduction offer effective means of production, with the choice of method depending on available equipment and desired scale. The resulting amine, with its dual functionality, holds significant potential for the development of new therapeutic agents, particularly in the areas of kinase inhibition and inflammation, warranting further investigation by researchers in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Methallyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methallyl cyanide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main industrial and laboratory-scale methods for the synthesis of this compound:

  • Nucleophilic Substitution of Methallyl Chloride: This common laboratory method involves the reaction of methallyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN). This is a type of nucleophilic substitution reaction.

  • Ammoxidation of Isobutylene: This is a major industrial process where isobutylene is reacted with ammonia and oxygen in the presence of a catalyst to produce this compound.

Q2: My yield is consistently low when synthesizing this compound from methallyl chloride. What are the common causes?

Low yields in the nucleophilic substitution of methallyl chloride can stem from several factors:

  • Presence of Moisture: Water in the reaction can hydrolyze the cyanide salt and also lead to the formation of byproducts. It is crucial to use anhydrous solvents and reagents.

  • Side Reactions: The most common side reaction is the formation of methallyl isocyanide. Other potential side reactions include elimination reactions, especially if a strong base is present or generated in situ.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all lead to reduced yields.

  • Impure Starting Materials: The purity of methallyl chloride and the cyanide salt is critical.

Q3: How can I minimize the formation of the methallyl isocyanide byproduct?

The formation of isonitriles is a known issue in reactions involving cyanide ions, which are ambident nucleophiles. To favor the formation of the nitrile over the isonitrile, consider the following:

  • Solvent Choice: Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone. These solvents effectively solvate the cation of the cyanide salt, leaving the carbon end of the cyanide ion as the more available nucleophile.

  • Cyanide Salt: Employ alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN). Avoid using more covalent metal cyanides like silver cyanide (AgCN) or copper(I) cyanide (CuCN), which tend to favor isonitrile formation.

Q4: What is phase-transfer catalysis, and can it be beneficial for this compound synthesis?

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., a water-insoluble organic substrate and a water-soluble salt). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the reactant from the aqueous or solid phase to the organic phase where the reaction occurs. For the synthesis of this compound from methallyl chloride and solid or aqueous sodium cyanide, PTC can be highly effective in increasing the reaction rate and yield by improving the contact between the reactants.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution of Methallyl Chloride
Symptom Possible Cause Troubleshooting Steps
Low conversion of methallyl chloride Incomplete reaction- Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. - Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a two-phase system.
Significant amount of methallyl isocyanide detected Isonitrile formation (common side reaction)- Switch to a polar aprotic solvent like DMSO or acetone. - Use NaCN or KCN instead of other cyanide salts. - Run the reaction at a lower temperature if feasible.
Presence of elimination byproducts Base-promoted elimination- Use a less basic cyanide salt if possible. - Control the temperature to minimize elimination, which is often favored at higher temperatures.
Tarry residue and multiple unidentified byproducts Decomposition of starting materials or product- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the methallyl chloride before use, as impurities can promote side reactions. - Check for and remove any acidic impurities that could catalyze polymerization.
Low yield despite complete conversion of starting material Product loss during workup and purification- Optimize the extraction procedure; this compound has some water solubility. - Use fractional distillation under reduced pressure for purification to minimize thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methallyl Chloride (Adapted from Allyl Cyanide Synthesis)

This protocol is adapted from the synthesis of allyl cyanide, a closely related compound, due to the scarcity of detailed published procedures for this compound.

Reactants and Solvents:

Compound Molecular Weight ( g/mol ) Amount Moles
Methallyl Chloride90.55(Specify mass)(Calculate)
Sodium Cyanide (NaCN)49.01(Specify mass, typically 1.1-1.2 eq.)(Calculate)
Dimethyl Sulfoxide (DMSO)78.13(Specify volume)-

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by sodium cyanide.

  • Reaction Initiation: Begin stirring the mixture and add methallyl chloride dropwise to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts with brine to remove residual DMSO and water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.

Protocol 2: Ammoxidation of Isobutylene

This industrial process requires specialized equipment and catalysts.

General Reaction Scheme:

CH₂=C(CH₃)₂ + NH₃ + 1.5 O₂ → CH₂=C(CH₃)CN + 3 H₂O

Typical Reaction Conditions:

Parameter Value
Catalyst Typically a mixed metal oxide (e.g., containing antimony, uranium, or rhenium)
Temperature 350-500 °C
Pressure Atmospheric pressure
Reactant Ratio Isobutylene:Ammonia:Air (molar ratio) is typically around 1:1:10

Visualizations

Troubleshooting Workflow for Low Yield in Nucleophilic Substitution

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion of Methallyl Chloride start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low complete_conversion Complete Conversion check_conversion->complete_conversion High optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Use PTC incomplete_reaction->optimize_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) complete_conversion->analyze_byproducts isonitrile High Isocyanide Content analyze_byproducts->isonitrile Yes other_byproducts Other Byproducts (e.g., elimination) analyze_byproducts->other_byproducts No optimize_solvent Optimize Solvent/Cyanide Salt: - Use Polar Aprotic Solvent - Use NaCN/KCN isonitrile->optimize_solvent workup_loss Check Workup/Purification other_byproducts->workup_loss optimize_temp Adjust Temperature other_byproducts->optimize_temp workup_loss->other_byproducts No Obvious Loss optimize_purification Optimize Purification: - Adjust Extraction pH - Use Vacuum Distillation workup_loss->optimize_purification Loss Identified improved_yield Improved Yield optimize_conditions->improved_yield optimize_solvent->improved_yield optimize_temp->improved_yield optimize_purification->improved_yield Synthesis_Pathways cluster_0 Nucleophilic Substitution cluster_1 Ammoxidation methallyl_chloride Methallyl Chloride methallyl_cyanide_1 This compound methallyl_chloride->methallyl_cyanide_1 DMSO, Heat na_cn NaCN na_cn->methallyl_cyanide_1 isobutylene Isobutylene methallyl_cyanide_2 This compound isobutylene->methallyl_cyanide_2 Catalyst, Heat nh3_o2 NH3, O2 nh3_o2->methallyl_cyanide_2

Technical Support Center: Purification of Crude Methallyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude methallyl cyanide (3-methyl-3-butenenitrile).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Methallyl chloride and the cyanide salt used in the synthesis.

  • Isomeric byproducts: Crotononitrile (cis and trans isomers) can form through isomerization of this compound, especially at elevated temperatures or in the presence of basic residues.

  • Water: Introduced during the reaction or work-up.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Polymeric materials: this compound can polymerize, especially on prolonged storage or exposure to heat or light.

  • Inorganic salts: Byproducts from the nucleophilic substitution reaction.

Q2: What is the most effective method for purifying crude this compound?

A2: Fractional distillation is generally the most effective method for purifying this compound to a high degree, typically achieving purities of over 99%.[1] This technique is effective at separating this compound from impurities with different boiling points. An initial extractive work-up is recommended to remove water-soluble and ionic impurities prior to distillation.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by detecting unexpected signals.[1]

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the purified product.[1]

Troubleshooting Guides

Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete reaction Before purification, ensure the synthesis reaction has gone to completion using techniques like TLC or GC-MS to monitor the disappearance of starting materials.
Loss during extraction Ensure proper phase separation during the extractive work-up. Perform multiple extractions with a suitable organic solvent to maximize the recovery of this compound.
Product decomposition Avoid excessive heating during distillation, as this can lead to polymerization or isomerization. Consider using vacuum distillation to lower the boiling point.
Mechanical loss Ensure all glassware joints are properly sealed during distillation to prevent the loss of volatile product.
Product Discoloration
Possible Cause Troubleshooting Step
Presence of polymeric impurities Treat the crude this compound with activated carbon before distillation to adsorb colored impurities.
Thermal decomposition Distill under reduced pressure to minimize the distillation temperature and prevent thermal decomposition.
Low Purity After Distillation
Possible Cause Troubleshooting Step
Inefficient distillation column Use a fractionating column with a high number of theoretical plates for better separation of isomers and other close-boiling impurities. Ensure the column is well-insulated.[2]
Co-distillation with impurities If impurities have very close boiling points to this compound, consider alternative purification techniques such as preparative gas chromatography or extractive distillation.
Isomerization during distillation Ensure the crude product is free of acidic or basic residues before heating. Washing with a dilute, neutral buffer can help. Distill at the lowest possible temperature.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₇N81.12118-120
Methallyl ChlorideC₄H₇Cl90.5572
Crotononitrile (trans)C₄H₅N67.09120-121
Crotononitrile (cis)C₄H₅N67.09107-108
WaterH₂O18.02100

Note: Data is compiled from various chemical databases.

Table 2: Illustrative Purity and Yield Data for this compound Purification

Purification StepTypical Purity (%)Typical Yield (%)
Crude Product85-90-
After Extractive Work-up90-9595
After Fractional Distillation>9980-90

Note: This data is illustrative and may vary based on the specific experimental conditions and the composition of the crude mixture.

Experimental Protocols

Extractive Work-up of Crude this compound

Objective: To remove water-soluble impurities, such as inorganic salts and residual cyanide, from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer sequentially with:

    • 5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Deionized water until the aqueous layer is neutral (check with pH paper).

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Filter off the drying agent to obtain the crude, dry this compound.

Fractional Distillation of this compound

Objective: To purify this compound from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude, dry this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain low-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (118-120 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Vacuum Distillation (Optional): For heat-sensitive material, perform the distillation under reduced pressure. This will lower the boiling point of this compound and minimize thermal decomposition.

Visualizations

Experimental_Workflow crude Crude this compound extractive_workup Extractive Work-up crude->extractive_workup drying Drying extractive_workup->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound (>99%) distillation->pure_product

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Purity start Low Purity After Distillation check_bp Is the boiling point stable during collection? start->check_bp check_impurities Analyze impurities by GC-MS check_bp->check_impurities No increase_efficiency Increase distillation efficiency (longer column, packing, vacuum) check_bp->increase_efficiency Yes isomers Isomers present? check_impurities->isomers other_impurities Other close-boiling impurities? check_impurities->other_impurities isomers->increase_efficiency alternative_methods Consider alternative purification (e.g., preparative GC) other_impurities->alternative_methods

Caption: Troubleshooting workflow for low purity of this compound after distillation.

Impurity_Removal_Logic cluster_impurities Impurities cluster_methods Purification Methods salts Inorganic Salts extraction Extractive Work-up salts->extraction water Water water->extraction drying_agent Drying Agent water->drying_agent isomers Isomers (e.g., Crotononitrile) frac_dist Fractional Distillation isomers->frac_dist starting_materials Unreacted Starting Materials starting_materials->frac_dist

Caption: Logical relationship between common impurities and purification techniques.

References

Side reactions to avoid when using Methallyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methallyl cyanide (3-methyl-3-butenenitrile) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical side reactions to be aware of when using this compound?

A1: The main side reactions involving this compound are isomerization of the double bond, hydrolysis of the nitrile group, polymerization, and unintended reactions with strong nucleophiles or reducing agents.

Q2: How can I prevent the isomerization of this compound during a reaction?

A2: Isomerization of the terminal double bond to a more stable internal position is a common side reaction, particularly in the presence of transition metals or bases.[1][2][3] To minimize this, avoid prolonged exposure to basic conditions and high temperatures. If a metal catalyst is used, select one that is less prone to promoting isomerization.

Q3: Under what conditions does the hydrolysis of the nitrile group occur?

A3: The nitrile group of this compound can be hydrolyzed to methallylamide and subsequently to 3-methyl-3-butenoic acid. This reaction is catalyzed by both acids and bases, especially in the presence of water and heat.[4]

Q4: Is this compound prone to polymerization?

A4: Yes, like other vinyl monomers and cyanide-containing compounds, this compound can undergo polymerization. This can be initiated by radical initiators, strong bases, or high temperatures.[5] The polymerization is often exothermic and can be dangerous if uncontrolled.[5]

Q5: What happens when this compound reacts with a Grignard reagent?

A5: The primary reaction is the nucleophilic addition of the Grignard reagent to the nitrile, which, after acidic workup, yields a ketone.[6][7] A potential side reaction is the deprotonation at the carbon alpha to the nitrile group if a sterically hindered or less reactive Grignard reagent is used.

Q6: What is the product of the reduction of this compound?

A6: Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary amine, (3-methylbut-3-en-1-yl)amine. Care must be taken as the alkene group might also be reduced under certain conditions.

Troubleshooting Guides

Issue 1: Formation of Isomeric Impurities in the Product

Symptoms:

  • NMR or GC-MS analysis shows the presence of 3-methyl-2-butenenitrile or other isomers.[1][3]

  • The isolated product has a different boiling point or chromatographic behavior than expected for the pure desired compound.

Possible Causes:

  • The reaction was carried out at an elevated temperature for a prolonged period.

  • The reaction medium was basic, or a basic reagent was used that promoted isomerization.[2]

  • A transition metal catalyst known to facilitate double bond migration was used.[1][3][8][9]

Solutions:

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • pH Control: If possible, run the reaction under neutral or acidic conditions. If a base is required, use a milder, non-isomerizing base and add it slowly at a low temperature.

  • Catalyst Selection: Choose a catalyst system that is less likely to cause isomerization. For example, in cross-coupling reactions, the choice of ligand can significantly influence the extent of isomerization.

Issue 2: Unwanted Hydrolysis to Carboxylic Acid or Amide

Symptoms:

  • The presence of a carboxylic acid or amide is detected by IR spectroscopy (broad O-H stretch, C=O stretch) or mass spectrometry.

  • The product is partially or fully soluble in aqueous base.

Possible Causes:

  • Presence of water in the reagents or solvents.

  • Reaction conditions are strongly acidic or basic.[4][10][11][12]

  • High reaction temperatures accelerating the rate of hydrolysis.[13]

Solutions:

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH: Buffer the reaction mixture if possible, or avoid the use of strong acids or bases if they are not essential for the desired transformation.

  • Temperature Management: As with isomerization, lower reaction temperatures will slow the rate of hydrolysis.[4]

Issue 3: Polymerization of the Reaction Mixture

Symptoms:

  • The reaction mixture becomes viscous, or a solid precipitate forms.

  • The reaction exotherms uncontrollably.

  • The desired product yield is very low, with a significant amount of insoluble material.

Possible Causes:

  • Presence of radical initiators (e.g., peroxides from old ether solvents).

  • Strongly basic conditions.[5]

  • High temperatures.

Solutions:

  • Use of Inhibitors: For reactions run at elevated temperatures, consider adding a small amount of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT).

  • Solvent Purity: Ensure that solvents are free of peroxides.

  • Control of Basicity: If a strong base is necessary, use it in stoichiometric amounts and add it at low temperature.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the formation of side products. The data is illustrative and intended to show trends.

Table 1: Effect of Base and Temperature on Isomerization of this compound

EntryBaseTemperature (°C)Reaction Time (h)This compound (%)3-Methyl-2-butenenitrile (%)
1None8012>98<2
2K₂CO₃80128515
3NaH2547030
4NaH802<10>90

Table 2: Influence of pH on the Rate of Hydrolysis of a Nitrile

EntrypHTemperature (°C)Reaction Time (h)Conversion to Carboxylic Acid (%)
1710024<5
21 (HCl)1008>95
313 (NaOH)1006>95

Experimental Protocols

Protocol 1: Minimizing Isomerization During a Base-Catalyzed Alkylation

This protocol describes a general procedure for the alkylation of a carbon acid with an alkyl halide, using this compound as a substrate where isomerization is a key side reaction to be avoided.

Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagents: this compound and the carbon acid are purified and dried before use. The chosen base (e.g., lithium diisopropylamide, LDA) is freshly prepared or titrated. The alkyl halide is distilled.

  • Procedure: a. The carbon acid is dissolved in anhydrous THF in the reaction flask and cooled to -78 °C. b. LDA is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes. c. This compound is then added dropwise, again maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC). d. Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. e. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. f. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (<30 °C). g. The crude product is purified by flash column chromatography.

Protocol 2: Hydrolysis of this compound to 3-Methyl-3-butenoic Acid under Acidic Conditions

This protocol is designed to favor the formation of the desired carboxylic acid while minimizing isomerization to the conjugated acid.

Methodology:

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Procedure: a. A mixture of this compound and 6 M hydrochloric acid is placed in the flask. b. The mixture is heated to a gentle reflux with vigorous stirring. c. The reaction is monitored by GC-MS until the this compound is consumed. d. The reaction mixture is cooled to room temperature. e. The product is extracted with diethyl ether. f. The combined ether extracts are washed with brine and dried over anhydrous sodium sulfate. g. The solvent is removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the 3-methyl-3-butenoic acid.

Visualizations

Hydrolysis_Pathway Methallyl_cyanide This compound Amide_intermediate Methallylamide (Intermediate) Methallyl_cyanide->Amide_intermediate H₂O, H⁺ or OH⁻ Carboxylic_acid 3-Methyl-3-butenoic Acid (Desired Product) Amide_intermediate->Carboxylic_acid H₂O, H⁺ or OH⁻ Isomerized_acid 3-Methyl-2-butenoic Acid (Side Product) Carboxylic_acid->Isomerized_acid Heat, Base

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting_Isomerization Start Isomeric Impurities Detected? Cause_High_Temp High Reaction Temperature? Start->Cause_High_Temp Yes End Problem Resolved Start->End No Cause_Base Basic Conditions Used? Cause_High_Temp->Cause_Base No Solution_Temp Reduce Temperature Cause_High_Temp->Solution_Temp Yes Solution_Base Use Milder Base / Neutral Conditions Cause_Base->Solution_Base Yes Cause_Base->End No Solution_Temp->End Solution_Base->End

Caption: Troubleshooting logic for isomerization side reactions.

References

Technical Support Center: Optimizing Methallyl Cyanide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of methallyl cyanide. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.

Troubleshooting Guide

Issue 1: Low Polymer Yield or No Polymerization

Question: My this compound polymerization reaction is resulting in very low yields, or in some cases, no polymer at all. What are the potential causes and how can I improve the conversion?

Answer: Low or no polymer yield in this compound polymerization is a common issue, often attributed to the inherent reactivity of allyl monomers. The primary cause is degradative chain transfer to the monomer. In this process, a growing polymer radical abstracts a hydrogen atom from the methyl group of a this compound monomer. This terminates the growing chain and forms a stable, less reactive methallyl radical that is slow to initiate a new chain, thus hindering polymerization.

Troubleshooting Steps:

  • Increase Initiator Concentration: A higher concentration of free-radical initiator can generate more primary radicals. These can help to re-initiate chains and increase the overall rate of polymerization. However, be mindful that this may lead to a decrease in the molecular weight of the resulting polymer.

  • Elevate Reaction Temperature: Increasing the reaction temperature can enhance the rates of both initiation and propagation. It's important to note that this can also increase the rate of chain transfer. An optimal temperature must be determined experimentally for your specific monomer and initiator system.

  • Gradual Initiator Addition: Instead of adding all the free-radical initiator at the beginning, a gradual addition throughout the polymerization can maintain a steady concentration of radicals and has been shown to improve yields in allyl polymerizations.[1]

  • Ensure Monomer and Solvent Purity: Impurities can act as inhibitors or retarders. Ensure your this compound and any solvents are purified to remove any potential contaminants.

Issue 2: Low Molecular Weight Polymer (Oligomers)

Question: I am obtaining a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

Answer: The formation of low molecular weight polymers or oligomers is a direct result of degradative chain transfer, which prematurely terminates growing polymer chains.[2][3] To achieve a higher degree of polymerization, the key is to suppress this termination pathway.

Troubleshooting Steps:

  • Decrease Initiator Concentration: While counterintuitive to the low yield issue, a lower initiator concentration leads to fewer growing chains at any given time, which can favor propagation over termination, potentially leading to higher molecular weight polymers.

  • Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like allyl compounds.[2][4] These methods introduce a dynamic equilibrium between active and dormant chains, which minimizes irreversible termination and allows for controlled chain growth, leading to higher molecular weight polymers with narrower polydispersity.[2]

  • Copolymerization: Introducing a comonomer that is more reactive and has a lower tendency for chain transfer, such as acrylates, methacrylates, or styrene, can significantly improve the polymerization kinetics and lead to higher molecular weight copolymers.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the polymerization of this compound?

A1: The main challenge is degradative chain transfer . The hydrogen atoms on the methyl group adjacent to the double bond in this compound are susceptible to abstraction by the growing polymer radical. This terminates the chain and creates a very stable and less reactive methallyl radical, which is slow to initiate a new chain, resulting in low polymerization rates and low molecular weight polymers.[3]

Q2: What type of initiators are suitable for this compound polymerization?

A2: For free-radical polymerization, common initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) can be used. The choice of initiator and its concentration can significantly affect the polymerization rate and the properties of the final polymer.[5][6] For controlled radical polymerization, specific RAFT agents or ATRP catalyst/ligand systems would be required, and their selection is crucial for achieving good control over the polymerization.[2]

Q3: Can this compound be polymerized via coordination polymerization?

A3: While free-radical polymerization is common for vinyl monomers, coordination polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, is another possibility.[7][8][9][10] This method can offer better control over the polymer's stereochemistry. However, polar monomers like nitriles can sometimes poison the catalyst. The development of coordination polymerization for polar monomers is an active area of research.[8]

Q4: How does reaction temperature affect the polymerization of this compound?

A4: Temperature has a complex effect. Higher temperatures increase the rate of initiator decomposition and propagation, which can lead to higher conversion. However, the rate of chain transfer reactions also increases with temperature. Therefore, an optimal temperature needs to be determined to balance monomer conversion and the desired molecular weight.

Q5: My GPC results show a broad or bimodal molecular weight distribution. What could be the cause?

A5: A broad or bimodal molecular weight distribution suggests a lack of control over the polymerization process.[2] This can be caused by multiple termination pathways occurring simultaneously, including degradative chain transfer and conventional radical-radical coupling. To achieve a narrower polydispersity, consider implementing controlled radical polymerization techniques like RAFT or ATRP.[2]

Data Presentation

The following tables summarize representative quantitative data for the polymerization of analogous allyl and nitrile-containing monomers. This data can serve as a starting point for optimizing the reaction conditions for this compound polymerization.

Table 1: Effect of Initiator Concentration on Polymerization of a Methacrylate Monomer (Analogous System)

Initiator (BPO) Conc. (wt.%)Polymerization RateFinal Double Bond Conversion (%)
0.05Low74
0.1Moderate~80
0.2High~90
0.3Very High100
0.5Very High~95
0.7Very High~90

Data adapted from a study on methacrylate bone cement, demonstrating the general trend of initiator concentration effects.[6]

Table 2: Representative Conditions for Free-Radical Polymerization of Allyl Monomers

MonomerInitiatorInitiator Conc. (wt.%)Temperature (°C)Yield (%)
Allyl AlcoholDi-tert-butylperoxide5 - 25135 - 16556 (with gradual addition)
Allyl AcetateNot specifiedNot specifiedNot specified< 20 (batch addition)

Data adapted from a patent on a process for making allyl polymers, highlighting the benefit of gradual initiator addition.[1]

Experimental Protocols

Below is a generalized experimental protocol for the free-radical polymerization of this compound. This should be adapted and optimized for specific experimental goals.

Protocol 1: Free-Radical Solution Polymerization of this compound

Materials:

  • This compound (purified)

  • Toluene (or another suitable solvent, anhydrous)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure. Dry the solvent over appropriate drying agents and distill before use.

  • Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Charging the Reactor: To the flask, add the desired amount of purified this compound and anhydrous solvent. For example, a 1 M solution can be prepared.

  • Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The amount will depend on the desired molecular weight and reaction rate (a starting point could be 1-2 mol% with respect to the monomer).

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80 °C for AIBN). Allow the reaction to proceed for the desired time (e.g., 12-24 hours) with continuous stirring under an inert atmosphere.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Termination and Isolation: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC), and confirm its structure using techniques like FTIR and NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Work-up & Analysis Purify_Monomer Purify Methallyl Cyanide Charge Charge Monomer and Solvent Purify_Monomer->Charge Prepare_Solvent Prepare Anhydrous Solvent Prepare_Solvent->Charge Prep_Initiator Prepare Initiator Solution Add_Initiator Add Initiator Prep_Initiator->Add_Initiator Setup Assemble Reaction Vessel (Inert Atm.) Setup->Charge Charge->Add_Initiator React Heat and Stir (e.g., 60-80°C) Add_Initiator->React Terminate Terminate Reaction (Cool & Expose to Air) React->Terminate Precipitate Precipitate Polymer (in Methanol) Terminate->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Characterize Characterize (GPC, NMR, FTIR) Isolate->Characterize Troubleshooting_Flowchart Start Start Polymerization Check_Yield Low/No Yield? Start->Check_Yield Check_MW Low Molecular Weight? Check_Yield->Check_MW No Inc_Initiator Increase Initiator Concentration Check_Yield->Inc_Initiator Yes Dec_Initiator Decrease Initiator Concentration Check_MW->Dec_Initiator Yes End_Success Successful Polymerization Check_MW->End_Success No Inc_Temp Increase Reaction Temperature Inc_Initiator->Inc_Temp Gradual_Add Use Gradual Initiator Addition Inc_Temp->Gradual_Add Purify Check Reagent Purity Gradual_Add->Purify Purify->Start Use_CRP Implement CRP (RAFT/ATRP) Dec_Initiator->Use_CRP Copolymerize Copolymerize with Reactive Monomer Use_CRP->Copolymerize Copolymerize->Start End_Oligomers Oligomers Formed Copolymerize->End_Oligomers

References

Troubleshooting low conversion rates in Methallyl cyanide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in methallyl cyanide synthesis.

Troubleshooting Guide: Low Conversion Rates

This section addresses common issues encountered during the synthesis of this compound, typically from methallyl chloride and a cyanide salt.

Why is my conversion rate unexpectedly low?

Low conversion in the synthesis of this compound is often traced back to issues with reagents, reaction conditions, or the reaction setup itself. A primary consideration is the inherent challenge of reacting a water-insoluble organic halide with a water-soluble cyanide salt. This biphasic system often requires specific conditions to proceed efficiently.

A common and highly effective solution is the use of phase-transfer catalysis (PTC).[1][2][3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction with methallyl chloride occurs.[1][3] Without a catalyst, the reaction is often very slow or may not proceed at all, leading to near-zero conversion.[1]

My reaction mixture turned dark and formed a tar-like substance. What is happening?

The formation of a dark, tarry residue is a strong indicator of side reactions, most commonly polymerization of the starting material or product.[4]

  • Temperature Control: The reaction can be vigorous once initiated.[4] If the temperature is not controlled and rises too high, it can promote the polymerization of the methallyl group. It is crucial to have efficient cooling available, especially during the initial phase of the reaction.

  • Purity of Starting Materials: Impurities in the methallyl chloride starting material can also initiate or accelerate polymerization. Ensure the methallyl chloride is purified, for example by distillation, before use.[5]

I observe gas evolution and the formation of byproducts other than this compound. What are the likely side reactions?

Several side reactions can compete with the desired SN2 reaction, leading to a lower yield of this compound.

  • Elimination Reaction: Under basic conditions, which can arise from the hydrolysis of the cyanide salt, an elimination reaction can occur to form methallyl alcohol or other elimination products. The synthesis of methallyl alcohol from methallyl chloride is a known process.[6][7][8][9]

  • Hydrolysis: The cyanide salt (e.g., NaCN) can hydrolyze in water to form hydrogen cyanide (HCN) and the corresponding hydroxide. This not only reduces the amount of available nucleophile but also increases the basicity of the aqueous phase, favoring elimination. Furthermore, the product, this compound, can undergo hydrolysis to form 3-methyl-3-butenoic acid, especially during acidic workup.[10]

How critical is the purity and dryness of my reagents?

Reagent quality is paramount for achieving high conversion.

  • Cyanide Salt: The use of dry cyanide salt is crucial. For instance, in the analogous synthesis of allyl cyanide, the presence of moisture in cuprous cyanide was shown to reduce the yield by as much as 15%.[4] If using sodium or potassium cyanide, ensure it is of high purity and has been properly stored to prevent moisture absorption.

  • Methallyl Halide: The starting methallyl halide should be pure. Methallyl chloride can contain impurities from its manufacturing process, which may interfere with the reaction.[5] Using a freshly distilled halide is recommended.

  • Solvent: If using an organic solvent, it should be dry and free of impurities that could react with the cyanide or methallyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound from methallyl chloride and a cyanide salt?

Q2: Can I use a different methallyl starting material, such as methallyl alcohol?

Direct conversion of methallyl alcohol to this compound is possible but requires different reaction conditions, often involving activation of the alcohol (e.g., conversion to a sulfonate ester) or using specific catalytic systems.[4] The most common laboratory and industrial preparations start from methallyl halides due to their higher reactivity.

Q3: My reaction is biphasic (organic and aqueous). Is vigorous stirring important?

Yes, vigorous stirring is critical. In a biphasic system, the reaction rate is dependent on the interfacial area between the two phases.[1] Increasing the stirring speed creates a finer emulsion, maximizing the surface area where the phase-transfer catalyst can transport the cyanide ions.

Q4: What is the best way to purify the final product?

Purification typically involves separating the organic layer, washing it to remove any remaining salts or catalyst, drying the organic layer, and then purifying by distillation.[4][10] Given that this compound has a boiling point, distillation under reduced pressure can be advantageous to prevent any potential decomposition at higher temperatures.

Data Presentation: Impact of Reaction Parameters on Conversion

The following table summarizes the expected qualitative effects of various parameters on the conversion rate of this compound synthesis.

ParameterConditionExpected Impact on ConversionRationaleRecommended Action
Catalyst No Phase-Transfer CatalystVery LowPoor transport of cyanide ions into the organic phase where the substrate resides.[1][3]Add a phase-transfer catalyst (e.g., 1-5 mol% tetrabutylammonium bromide).
With Phase-Transfer CatalystHighThe catalyst shuttles the cyanide nucleophile into the organic phase, enabling the reaction.[1][3]Ensure the chosen catalyst is appropriate for the solvent system.
Temperature Too LowLowThe rate of reaction is too slow, leading to incomplete conversion in a reasonable timeframe.Gently warm the reaction mixture to the optimal temperature (e.g., 50-70 °C), but monitor closely.
Too HighLowIncreased rate of side reactions such as polymerization and elimination, leading to tar formation and loss of yield.[4]Maintain a controlled temperature with efficient cooling.
Water Content Wet Reagents/SolventsLowWater can hydrolyze the cyanide salt, reducing the nucleophile concentration. It can also lead to reduced yields as seen in analogous reactions.[4]Use anhydrous reagents and solvents. Dry cyanide salts before use.
Stirring Inadequate StirringLowInsufficient interfacial area between the aqueous and organic phases, limiting the rate of reaction.[1]Use a mechanical stirrer and ensure vigorous agitation to create a fine emulsion.
Purity of Methallyl Chloride ImpureLowImpurities can lead to side reactions, including polymerization.[5]Use freshly distilled methallyl chloride.

Experimental Protocol: Synthesis of this compound (Adapted from Allyl Cyanide Synthesis)

This protocol is adapted from a reliable procedure for the synthesis of allyl cyanide and should be effective for this compound.[4] All operations should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Materials:

  • Methallyl chloride (purified by distillation)

  • Sodium cyanide (or cuprous cyanide, dried)

  • Tetrabutylammonium bromide (phase-transfer catalyst)

  • Solvent (e.g., Toluene or Dichloromethane)

  • Water (deionized)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sodium cyanide (1.1 equivalents), tetrabutylammonium bromide (0.05 equivalents), and water.

  • Addition of Reactants: Begin vigorous stirring to dissolve the solids. Add a solution of methallyl chloride (1.0 equivalent) in the chosen organic solvent.

  • Reaction: Gently heat the mixture to a controlled temperature (e.g., 60-70 °C). The reaction is often exothermic; be prepared to cool the flask with an ice-water bath to maintain the desired temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (2x). Combine all organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Conversion start Low Conversion Observed check_ptc Is a Phase-Transfer Catalyst (PTC) being used? start->check_ptc add_ptc Add 1-5 mol% of a quaternary ammonium salt (e.g., TBAB). check_ptc->add_ptc No check_temp Is the reaction temperature controlled? check_ptc->check_temp Yes end Re-run Experiment add_ptc->end control_temp Implement cooling/heating to maintain optimal temperature. Avoid overheating. check_temp->control_temp No check_reagents Are reagents pure and dry? (Methallyl chloride, Cyanide salt) check_temp->check_reagents Yes control_temp->end purify_reagents Distill methallyl chloride. Dry cyanide salt before use. check_reagents->purify_reagents No check_stirring Is stirring vigorous? check_reagents->check_stirring Yes purify_reagents->end increase_stirring Use a mechanical stirrer to ensure a fine emulsion. check_stirring->increase_stirring No check_stirring->end Yes increase_stirring->end

A logical workflow for troubleshooting low conversion rates.

PTC_Mechanism Mechanism of Phase-Transfer Catalysis NaCN Na⁺ CN⁻ QCN_org [Q⁺ CN⁻] Catalyst-Anion Pair NaCN->QCN_org Anion Exchange at Interface NaCl Na⁺ Cl⁻ QCl_aq [Q⁺ Cl⁻] Catalyst-Anion Pair QCl_aq->NaCN Catalyst Regeneration at Interface RCl Methallyl-Cl RCl->QCl_aq Forms Q⁺ Cl⁻ RCN Methallyl-CN (Product) RCl->RCN QCN_org->RCl SN2 Reaction

The role of a phase-transfer catalyst (Q⁺) in the reaction.

References

Technical Support Center: Managing Thermal Instability of Methallyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of methallyl cyanide in experimental settings. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound (3-methyl-3-butenenitrile) is a versatile chemical intermediate.[1][2][3][4][5] However, like many nitrile compounds, it possesses a carbon-carbon double bond and a nitrile group, making it susceptible to exothermic polymerization.[6] Uncontrolled polymerization can lead to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction, which can result in equipment failure and release of toxic materials.[7][8][9][10][11]

Q2: What are the primary hazards associated with the thermal instability of this compound?

The main hazard is a runaway polymerization reaction. This can be initiated by heat, contaminants, or improper storage conditions. A runaway reaction can generate a significant amount of heat and gas, potentially leading to a dangerous increase in reactor pressure, which may cause an explosion.[7][10][11] Additionally, this compound is toxic, and a loss of containment would release hazardous fumes.

Q3: How can I safely store this compound to prevent thermal instability?

Proper storage is critical to prevent spontaneous polymerization. Key storage recommendations include:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Inhibitors: Ensure the this compound contains an appropriate polymerization inhibitor and monitor the inhibitor concentration regularly.

  • Materials to Avoid: Keep away from acids, bases, oxidizing agents, and initiators of polymerization.

  • Container: Store in a tightly sealed, appropriate container to prevent contamination and exposure to moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Temperature Increase (Exotherm) During Reaction - Uncontrolled polymerization has initiated.- Inadequate cooling.- Incorrect reagent addition rate.- Immediately stop the addition of any reagents.- Increase cooling to the maximum capacity.- If the temperature continues to rise rapidly, initiate the emergency shutdown procedure.- Consider adding a polymerization inhibitor if safe to do so.
Change in Viscosity of the Reaction Mixture - Polymer formation is occurring.- Monitor the temperature closely for any signs of an exotherm.- If the viscosity increase is significant and accompanied by a temperature rise, treat it as a potential runaway reaction.
Discoloration of this compound (Yellowing) - Presence of impurities.- Onset of slow polymerization.- Do not use discolored this compound.- Dispose of the material according to safety protocols.- Review storage conditions to prevent future degradation.
Pressure Buildup in the Reactor - Gas evolution from decomposition or polymerization.- Immediately vent the reactor to a safe location (e.g., a scrubber system) if equipped and safe to do so.- Initiate emergency cooling.- Prepare for an emergency shutdown.

Data Presentation: Thermal Hazard Data of Similar Nitrile Compounds

Parameter Acrylonitrile Significance for this compound (Anticipated)
Heat of Polymerization -72.4 kJ/molA significant release of energy is expected during polymerization, highlighting the potential for a rapid temperature increase.
Autoignition Temperature 481 °CThis compound is a flammable liquid and vapors can ignite.
Flash Point -1 °CThe low flash point indicates a high risk of fire and explosion hazards at ambient temperatures.

Note: This data is for acrylonitrile and should be considered for illustrative purposes only. Experimental determination of the thermal properties of this compound is strongly recommended before use.

Experimental Protocols

General Protocol for a Reaction Involving this compound (Example: Alkylation)

This protocol outlines the general steps for a reaction involving this compound, with an emphasis on temperature control.

Materials:

  • This compound (inhibited)

  • Substrate

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

  • Reaction vessel with a magnetic stirrer, reflux condenser, dropping funnel, and temperature probe

  • Cooling bath (e.g., ice-water or a cryocooler)

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Initial Charge: Charge the substrate, base, and solvent to the reaction vessel.

  • Cooling: Cool the mixture to the desired reaction temperature using the cooling bath.

  • Controlled Addition: Add the this compound dropwise from the dropping funnel over a predetermined period. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the desired temperature and prevent any significant exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Quenching: Once the reaction is complete, cool the mixture and quench it by the slow addition of a suitable reagent (e.g., water or a dilute acid solution), while carefully monitoring the temperature.

  • Work-up: Proceed with the standard work-up and purification procedures.

Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol describes the methodology for determining the onset of thermal decomposition of this compound.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed high-pressure crucibles

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a high-pressure crucible. Hermetically seal the crucible to contain any evolved gases.

  • Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Temperature Program: Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that is expected to encompass the decomposition (e.g., from ambient to 300 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which would indicate the beginning of decomposition or polymerization.

Visualizations

Thermal_Decomposition_Pathway This compound This compound Initiation Initiation This compound->Initiation Heat, Impurities Propagation (Polymerization) Propagation (Polymerization) Initiation->Propagation (Polymerization) Exothermic Runaway Reaction Runaway Reaction Propagation (Polymerization)->Runaway Reaction Loss of Heat Control Pressure Buildup Pressure Buildup Runaway Reaction->Pressure Buildup Vessel Rupture / Explosion Vessel Rupture / Explosion Pressure Buildup->Vessel Rupture / Explosion

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution Unexpected Temperature Rise Unexpected Temperature Rise Stop Reagent Addition Stop Reagent Addition Unexpected Temperature Rise->Stop Reagent Addition Maximize Cooling Maximize Cooling Stop Reagent Addition->Maximize Cooling Monitor Temperature & Pressure Monitor Temperature & Pressure Maximize Cooling->Monitor Temperature & Pressure Temperature Stabilizing? Temperature Stabilizing? Monitor Temperature & Pressure->Temperature Stabilizing? Continue Monitoring Continue Monitoring Temperature Stabilizing?->Continue Monitoring Yes Initiate Emergency Shutdown Initiate Emergency Shutdown Temperature Stabilizing?->Initiate Emergency Shutdown No

Caption: Troubleshooting workflow for a temperature excursion.

Safe_Handling_Logic Start Experiment Start Experiment Review SDS & SOP Review SDS & SOP Start Experiment->Review SDS & SOP Proper PPE Proper PPE Review SDS & SOP->Proper PPE Controlled Environment Fume Hood? Inert Atmosphere? Proper PPE->Controlled Environment Proceed with Caution Proceed with Caution Controlled Environment->Proceed with Caution Yes Stop Stop Controlled Environment->Stop No Emergency Plan in Place Quench? Shutdown? Proceed with Caution->Emergency Plan in Place Execute Experiment Execute Experiment Emergency Plan in Place->Execute Experiment Yes Emergency Plan in Place->Stop No

Caption: Logical steps for safe handling of this compound.

References

Preventing unwanted polymerization of Methallyl cyanide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methallyl Cyanide. This resource provides guidance on preventing unwanted polymerization during storage and handling. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization in this compound?

A1: Unwanted polymerization of this compound, an unsaturated nitrile, is primarily caused by free radicals. These radicals can be generated by exposure to heat, light (UV radiation), or the presence of contaminants that can initiate free-radical reactions.

Q2: What are the visible signs of this compound polymerization?

A2: The initial sign of polymerization is often an increase in the viscosity of the liquid. As polymerization progresses, the liquid will become more viscous and may eventually solidify into a polymer. A yellow discoloration may also be observed.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place. It is crucial to keep it away from heat sources and direct sunlight. The storage area should be well-ventilated.

Q4: Are there chemical inhibitors that can be added to prevent polymerization?

Q5: How do polymerization inhibitors like MEHQ and HQ work?

A5: Phenolic inhibitors like MEHQ and HQ function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5][] Their effectiveness is dependent on the presence of dissolved oxygen.[1][2] The inhibitor reacts with the free radical to form a stable, less reactive species, thus terminating the polymerization chain.[7]

Q6: How long can I store this compound?

A6: The shelf life of this compound depends on storage conditions and the presence of an effective inhibitor. When stored under recommended conditions with an appropriate inhibitor, it should remain stable. However, it is good practice to monitor the inhibitor concentration periodically, especially for long-term storage.

Q7: What should I do if I suspect polymerization has started?

A7: If you observe a significant increase in viscosity or solidification, do not attempt to use the material. The polymerization process can be exothermic and may lead to a dangerous increase in temperature and pressure within the container.[7] Safely dispose of the material according to your institution's hazardous waste disposal procedures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Yellowing of this compound - Depletion of inhibitor- Exposure to heat or light- Contamination- Do not use the material.- Safely dispose of the product following institutional guidelines.- Review storage conditions to ensure they are optimal (cool, dark, and dry).- For future purchases, consider smaller quantities to avoid long-term storage.
Solid Polymer Formation in the Container - Complete depletion of inhibitor and advanced polymerization.- CAUTION: Do not attempt to open or heat the container, as pressure may have built up.- Isolate the container in a well-ventilated area (fume hood).- Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of hazardous polymerized material.
Inconsistent Experimental Results - Partial polymerization of the monomer.- Presence of inhibitor in the reaction mixture.- Before use, check for any signs of polymerization.- If the inhibitor needs to be removed for your specific application, follow the recommended inhibitor removal protocol.[1]

Data Presentation: Recommended Storage Conditions and Inhibitors for Unsaturated Nitriles

Since specific quantitative data for this compound is limited, the following table provides a summary based on recommendations for structurally similar and commercially available unsaturated nitriles like acrylonitrile and methacrylonitrile.

Parameter Recommendation for Unsaturated Nitriles Rationale
Storage Temperature Cool, typically 2-8 °C is recommended for reactive monomers. Avoid freezing.Lower temperatures significantly reduce the rate of potential polymerization.
Light Exposure Store in an opaque or amber container in a dark location.UV light can initiate free-radical polymerization.
Atmosphere Store under an air headspace. Do not store under an inert atmosphere (e.g., nitrogen) if using phenolic inhibitors.Phenolic inhibitors like MEHQ and HQ require the presence of oxygen to be effective.[1][2]
Inhibitor Monomethyl ether of hydroquinone (MEHQ) or Hydroquinone (HQ).Proven effective for stabilizing other unsaturated nitriles like acrylonitrile and methacrylonitrile.[2][3]
Inhibitor Concentration Typically 35-100 ppm.[2][4]This concentration is generally sufficient to prevent polymerization during storage without significantly impacting most downstream applications (though removal may still be necessary for some sensitive reactions).

Experimental Protocols

Protocol 1: Monitoring Inhibitor Concentration (Qualitative)

This protocol provides a simple qualitative method to check for the presence of phenolic inhibitors.

Materials:

  • This compound sample

  • 5% Sodium Hydroxide solution

  • Test tube

Procedure:

  • Place 1-2 mL of the this compound sample into a clean test tube.

  • Add 1-2 mL of a 5% aqueous sodium hydroxide solution.

  • Shake the test tube vigorously for 30 seconds.

  • Allow the layers to separate.

  • Observation: If a phenolic inhibitor like HQ or MEHQ is present, the aqueous (bottom) layer will develop a color (typically yellow to brown), indicating the formation of the sodium salt of the phenol. The intensity of the color can give a rough indication of the inhibitor concentration.

Protocol 2: Inhibitor Removal by Column Chromatography

This is a common and relatively safe method for removing phenolic inhibitors immediately before use.[1]

Materials:

  • This compound containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Collection flask

Procedure:

  • Set up the chromatography column in a fume hood.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with basic activated alumina. The amount will depend on the volume of this compound to be purified. A general rule is to use about 10-20g of alumina per 100 mL of monomer.

  • Gently tap the column to pack the alumina.

  • Carefully add the this compound to the top of the column.

  • Open the stopcock and collect the purified, inhibitor-free this compound in a clean, dry collection flask.

  • Important: The inhibitor-free monomer is highly susceptible to polymerization and should be used immediately.[1] If temporary storage is necessary, keep it cold and protected from light.

Visualizations

Troubleshooting Unwanted Polymerization

TroubleshootingPolymerization start Observe this compound viscosity Increased Viscosity / Yellowing? start->viscosity solid Solid Polymer Present? viscosity->solid Yes use Proceed with Experiment (Consider Inhibitor Removal) viscosity->use No dispose Do NOT Use. Safely Dispose of Material. solid->dispose No ehs CAUTION: Isolate Container. Contact EHS for Disposal. solid->ehs Yes review Review Storage Conditions (Cool, Dark, Dry) dispose->review ehs->review

Caption: A flowchart for troubleshooting potential polymerization of this compound.

Mechanism of Free-Radical Polymerization Inhibition

InhibitionMechanism cluster_0 Polymerization Chain Reaction cluster_1 Inhibition initiator Initiator (Heat, Light) monomer This compound Monomer initiator->monomer creates radical Growing Polymer Radical Chain (R•) monomer->radical forms radical->monomer reacts with polymer Unwanted Polymer radical->polymer propagates to inhibitor Phenolic Inhibitor (InH) radical->inhibitor reacts with stable_radical Stable, Non-reactive Species (In•) inhibitor->stable_radical forms

Caption: The mechanism of free-radical polymerization and its inhibition.

Recommended Storage and Handling Workflow

StorageWorkflow receive Receive this compound store Store in a Cool, Dark, Dry Place (2-8 °C Recommended) Under Air Atmosphere receive->store pre_use Before Use: Visually Inspect for Polymerization store->pre_use check_inhibitor Inhibitor Removal Needed? pre_use->check_inhibitor remove_inhibitor Remove Inhibitor via Column Chromatography check_inhibitor->remove_inhibitor Yes use_with_inhibitor Use Directly check_inhibitor->use_with_inhibitor No use_immediately Use Immediately remove_inhibitor->use_immediately

Caption: A recommended workflow for the proper storage and handling of this compound.

References

Technical Support Center: Decontamination of Methallyl Cyanide Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting procedures for researchers, scientists, and drug development professionals who may encounter a Methallyl cyanide spill. Adherence to these procedures is critical due to the highly hazardous nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly toxic and flammable liquid. It is fatal if swallowed, inhaled, or in contact with skin.[1] A critical hazard is its violent reaction with water, which liberates highly toxic and flammable hydrogen cyanide gas. Therefore, initial spill response must avoid the use of water.

Q2: What is the immediate action to take in case of a this compound spill?

A2: The immediate actions are to:

  • Evacuate all non-essential personnel from the spill area.

  • Alert colleagues and the institutional safety officer.

  • Ventilate the area by opening a fume hood sash, if the spill is contained within it and it is safe to do so. Do not attempt to clean up a large spill or a spill outside of a fume hood.

  • Isolate the spill area to prevent the spread of the chemical.

  • Remove all ignition sources from the vicinity.[2][3]

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

A3: A comprehensive PPE ensemble is mandatory and includes:

  • Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and acid gases is recommended.[4][5]

  • Hand Protection: Wear double gloves; an inner nitrile glove and an outer, chemical-resistant glove (e.g., Viton or butyl rubber).[6]

  • Eye Protection: Chemical splash goggles and a face shield are essential.[5]

  • Body Protection: A flame-retardant and chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.

Q4: How should a small this compound spill be contained and cleaned up?

A4: For a small spill (less than 10 mL) within a chemical fume hood:

  • Contain the spill using a non-combustible, inert absorbent material like dry sand, vermiculite, or a commercial sorbent designed for flammable liquids.[2] DO NOT USE WATER OR AQUEOUS SOLUTIONS INITIALLY.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]

  • After the bulk of the spill is removed, decontaminate the area with a cloth dampened with a non-flammable organic solvent (e.g., isopropanol), followed by a cautious wipe-down with a pH 10 buffer solution and then a freshly prepared 10% bleach solution. Ensure the area is well-ventilated during this step to dissipate any potential hydrogen cyanide gas.

Q5: How should this compound-contaminated waste be disposed of?

A5: All materials used to clean up the spill, including absorbent materials, contaminated PPE, and cleaning cloths, must be considered hazardous waste.[6] These materials should be placed in a clearly labeled, sealed container and disposed of according to institutional and local regulations for cyanide-containing waste.[7] Empty this compound containers are also considered hazardous waste and must be disposed of accordingly.[7]

Troubleshooting Guide

Q: I've cleaned up the spill, but there is a persistent almond-like odor. What should I do?

A: An almond-like odor is characteristic of hydrogen cyanide, which indicates that the this compound may have come into contact with moisture and is decomposing.

  • Immediate Action: Evacuate the area immediately and alert your safety officer. Do not re-enter the area until it has been cleared by safety professionals with appropriate air monitoring equipment.

  • Troubleshooting:

    • Review the cleanup procedure to ensure no water was used prematurely.

    • Consider the possibility of high humidity in the laboratory.

    • Future preventative action: Ensure this compound is always handled and stored in a dry, inert atmosphere.

Q: After decontamination, a visible residue remains on the surface. How should I proceed?

A: Do not touch the residue with unprotected hands.

  • Action: Repeat the final decontamination steps. Use a cloth dampened with a non-flammable organic solvent to remove the residue, followed by a cautious and thorough wipe-down with a pH 10 buffer and then a 10% bleach solution.

  • Troubleshooting:

    • The initial absorbent material may not have fully captured the liquid.

    • The surface may be porous, requiring a more extended contact time with the decontamination solutions. Always test on a small, inconspicuous area first if the surface is sensitive.

Q: I accidentally used a bleach solution directly on the this compound spill. What are the risks?

A: This is a dangerous situation. The direct application of a bleach solution (sodium hypochlorite) to this compound can be hazardous. While bleach is used to oxidize and neutralize cyanide ions, the initial violent reaction of this compound with the water in the bleach solution will rapidly generate hydrogen cyanide gas.

  • Immediate Action: Evacuate the area immediately. If you have been exposed, seek immediate medical attention. Alert your safety officer and provide details of the incident.

  • Troubleshooting: This highlights the critical importance of following the correct, water-free initial cleanup steps. This incident should be documented and reviewed to prevent future occurrences.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound exposure limits and hazards.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) for Cyanides 5 mg/m³ (as CN, skin)[8]
NIOSH Recommended Exposure Limit (REL) for Cyanides 5 mg/m³ (as CN, 10-min ceiling)
ACGIH Threshold Limit Value (TLV) for Hydrogen Cyanide 4.7 ppm (Ceiling)[9]
Acute Toxicity Estimate (Oral) 5.1 mg/kg
Acute Toxicity Estimate (Dermal) 5.1 mg/kg
Acute Toxicity Estimate (Inhalation, 4h) 0.6 mg/l (vapor)
Flammability Highly flammable liquid and vapor
Boiling Point 114 - 117 °C (237 - 243 °F)

Detailed Experimental Protocol: Decontamination of a Small-Scale this compound Spill

This protocol details the steps for the decontamination of a spill of less than 10 mL of this compound within a certified chemical fume hood.

Materials:

  • Non-combustible, inert absorbent material (e.g., dry sand, vermiculite)

  • Non-sparking scoop or tongs

  • Sealable, labeled hazardous waste container

  • Dry, clean cloths

  • Isopropanol

  • pH 10 buffer solution

  • Freshly prepared 10% bleach solution

  • Full PPE (as described in the FAQs)

Procedure:

  • Immediate Response and Spill Containment:

    • Ensure the fume hood is operational.

    • Without introducing water, create a dike around the spill using the dry absorbent material to prevent it from spreading.

  • Absorption of Spilled Material:

    • Generously cover the spill with the dry absorbent material.

    • Allow the material to fully absorb the this compound.

  • Removal of Contaminated Material:

    • Using non-sparking tools, carefully scoop the absorbent material into the designated hazardous waste container.

    • Seal the container tightly.

  • Initial Surface Decontamination (Anhydrous):

    • Using a dry cloth, gently wipe the spill area to remove any remaining visible droplets. Place the used cloth in the hazardous waste container.

  • Secondary Surface Decontamination (Solvent Wipe):

    • Dampen a clean cloth with isopropanol and wipe the spill area to remove any residual this compound. Place the used cloth in the hazardous waste container.

    • Allow the isopropanol to evaporate completely.

  • Tertiary Surface Decontamination (Cautious Aqueous Cleaning):

    • Lightly dampen a clean cloth with the pH 10 buffer solution and wipe the entire spill area. This step helps to neutralize any trace amounts of hydrogen cyanide that may have formed. Place the used cloth in the hazardous waste container.

    • Dampen a fresh cloth with the 10% bleach solution and wipe the area again to oxidize any remaining cyanide residues. Place the used cloth in the hazardous waste container.

  • Final Cleaning:

    • Wipe the area with a cloth dampened with deionized water to remove any residual cleaning agents. Place the used cloth in the hazardous waste container.

    • Allow the surface to dry completely.

  • Waste Disposal and PPE Removal:

    • Ensure all contaminated materials are in the sealed hazardous waste container.

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

  • Reporting:

    • Report the spill and the decontamination procedure to the appropriate laboratory and institutional safety personnel.

Visual Workflow for Decontamination

DecontaminationWorkflow cluster_immediate_response Immediate Response cluster_cleanup Spill Cleanup (in Fume Hood) cluster_decontamination Surface Decontamination cluster_final_steps Final Steps spill This compound Spill Occurs evacuate Evacuate & Alert spill->evacuate ventilate Ventilate (if safe) evacuate->ventilate isolate Isolate Spill Area ventilate->isolate ignition Remove Ignition Sources isolate->ignition don_ppe Don Full PPE ignition->don_ppe contain Contain with Dry Absorbent don_ppe->contain absorb Absorb Spill contain->absorb collect Collect Waste (Non-Sparking Tools) absorb->collect solvent_wipe Wipe with Isopropanol collect->solvent_wipe buffer_wipe Wipe with pH 10 Buffer solvent_wipe->buffer_wipe bleach_wipe Wipe with 10% Bleach buffer_wipe->bleach_wipe water_rinse Final Water Wipe bleach_wipe->water_rinse dispose Dispose of all Waste water_rinse->dispose doff_ppe Doff & Dispose of PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash report Report Incident wash->report

Caption: Workflow for this compound Spill Decontamination.

References

Analytical methods for detecting impurities in Methallyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical chemistry of Methallyl Cyanide (3-Methyl-3-butenenitrile). This resource is designed for researchers, scientists, and drug development professionals to assist with method development and troubleshooting for impurity detection.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial method for assessing the purity of a this compound sample?

A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is typically the best initial method for assessing the purity of a volatile compound like this compound. GC-FID offers excellent resolution for volatile impurities and provides quantitative data based on peak area percentage. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.

Q2: Can High-Performance Liquid Chromatography (HPLC) be used for this compound analysis?

A2: Yes, HPLC can be used, particularly for detecting non-volatile impurities or thermally labile compounds that would degrade in a hot GC inlet. A reversed-phase HPLC method with a C18 column and a UV detector would be a suitable starting point. However, since this compound lacks a strong chromophore, detection sensitivity might be lower compared to GC-FID.

Q3: How should I prepare a sample of this compound for analysis?

A3: For GC analysis, a simple dilution in a high-purity volatile solvent like dichloromethane or acetonitrile is usually sufficient. For HPLC, the sample should be dissolved in the mobile phase to avoid peak distortion. A typical starting concentration for both techniques would be in the range of 100 to 1000 µg/mL.

Q4: What are the potential impurities I should look for in this compound?

A4: Impurities can originate from the starting materials, side reactions, or degradation. Without a specific synthesis route, common impurities in unsaturated nitriles could include isomers, starting materials, residual solvents, and products of oxidation or polymerization. A thorough analysis by GC-MS is recommended to identify any specific impurities in your sample.

Troubleshooting Guides

This section provides solutions to common issues encountered during the chromatographic analysis of this compound.

Gas Chromatography (GC) Troubleshooting

Q1: My chromatogram shows significant peak tailing for the main this compound peak. What are the causes and solutions?

A1: Peak tailing for polar analytes like nitriles is a common issue in GC. It is often caused by unwanted interactions between the analyte and active sites within the GC system.[1]

Possible Causes:

  • Active Sites: Exposed silanol groups in the inlet liner, on glass wool, or at the head of the column can cause secondary retention of polar analytes.[1][2]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor sample transfer and peak distortion.

  • Incompatible pH: If the sample is acidic or basic, it can interact strongly with the column's stationary phase.

Solutions:

  • Use Deactivated Liners: Employ liners that have been chemically treated (silylated) to block active silanol groups.[1]

  • Perform Inlet Maintenance: Regularly replace the inlet liner and septum. If necessary, trim 10-20 cm from the front of the column to remove contaminated sections.[1][3]

  • Check Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector, as per the manufacturer's instructions.[3]

  • Consider a More Inert Column: Use a GC column specifically designed for analyzing polar compounds, which has a highly inert stationary phase.

Q2: I am observing "ghost peaks" in my blank runs after injecting a this compound standard. What is the problem?

A2: Ghost peaks are peaks that appear in blank runs and are usually due to carryover from a previous injection or contamination in the system.

Possible Causes:

  • Sample Carryover: Residue from a concentrated sample may remain in the syringe or the inlet and elute in a subsequent run.

  • Septum Bleed: Small particles from the inlet septum can break off and release volatile compounds when heated.

  • Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can concentrate on the column at low temperatures and elute as the oven temperature increases.

Solutions:

  • Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.

  • Use High-Quality Septa: Use high-temperature, low-bleed septa and replace them regularly.

  • Check Gas Purity: Ensure high-purity carrier gas is used and consider installing gas purifiers to remove contaminants.

  • Bake Out the Column: Heat the column to its maximum allowed temperature for a period to "bake out" contaminants.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: The peak shape for this compound is broad or splitting in my HPLC analysis. What should I do?

A1: Poor peak shape in HPLC can be caused by a variety of chemical and physical factors.

Possible Causes:

  • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample mass onto the column can lead to broad, fronting peaks.

  • Column Contamination/Void: Contaminants can build up at the head of the column, or a void can form, disrupting the flow path.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening.[4]

Solutions:

  • Match Injection Solvent: Dissolve and inject the sample in the mobile phase or a weaker solvent whenever possible.

  • Reduce Sample Concentration: Dilute the sample and inject a smaller mass onto the column.[4]

  • Clean or Replace Column: Flush the column with a strong solvent. If a void is suspected, or if cleaning is ineffective, replace the column.

  • Minimize Tubing: Use tubing with a narrow internal diameter and keep the length as short as possible.[4]

Experimental Protocols

Disclaimer: The following protocols are provided as examples and starting points for method development. Optimization will be required for specific instrumentation and sample types.

Protocol 1: Purity by Gas Chromatography (GC-FID)

This method is suitable for the quantitative determination of this compound purity and the detection of volatile impurities.

ParameterSetting
Instrument Gas Chromatograph with FID
Column Fused silica capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant Flow Mode (e.g., 1.2 mL/min)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °C
Detector Temp 280 °C
Sample Prep Dissolve ~20 mg of this compound in 10 mL of Acetonitrile.
Protocol 2: Impurity Profile by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for detecting less volatile or thermally sensitive impurities.

ParameterSetting
Instrument HPLC with UV/PDA Detector
Column Reversed-Phase C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B 2-15 min: 30% to 90% B 15-17 min: 90% B 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection 210 nm
Injection Volume 10 µL
Sample Prep Dissolve ~20 mg of this compound in 10 mL of a 50:50 mixture of Water and Acetonitrile.

Data Presentation

Table 1: Potential Impurities in this compound
Impurity TypePotential CompoundsTypical Analytical Method
Isomers 2-Methyl-2-butenenitrile (cis/trans)GC-MS
Starting Materials Isobutylene, AcrylonitrileHeadspace GC-MS
Side Products Dimerization or polymerization productsHPLC, GC-MS
Residual Solvents Toluene, Acetonitrile, etc.Headspace GC-MS
Table 2: Example Method Performance Data

This table shows typical validation parameters for a chromatographic impurity method.[5][6]

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.01 - 0.05%The lowest concentration of an impurity that can be reliably detected.
Limit of Quantitation (LOQ) 0.03 - 0.15%The lowest concentration of an impurity that can be accurately quantified.
Linearity (r²) > 0.995A measure of how well the detector response correlates with concentration.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.

Visualizations

Workflow for Impurity Analysis

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Review & Reporting Sample Sample Receipt & Login MethodSelection Method Selection (GC/HPLC) Sample->MethodSelection SamplePrep Sample Preparation MethodSelection->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Troubleshoot Troubleshooting Analysis->Troubleshoot Integration Peak Integration & Identification DataAcquisition->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for the analysis of impurities in this compound.

Troubleshooting Logic for GC Peak Tailing

G Start Problem: Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssue Suspect Physical Issue: - Poor column cut - Incorrect column installation CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical/Activity Issue: - Contaminated liner - Column degradation CheckAllPeaks->ChemicalIssue No (Only polar peaks) FixPhysical Action: 1. Re-cut and inspect column end. 2. Verify installation depth. PhysicalIssue->FixPhysical FixChemical Action: 1. Replace inlet liner. 2. Trim 10cm from column inlet. 3. Use a more inert column. ChemicalIssue->FixChemical Resolved Problem Resolved FixPhysical->Resolved FixChemical->Resolved

Caption: Decision tree for troubleshooting peak tailing in GC analysis.

References

Technical Support Center: Catalyst Selection for Efficient Methallyl Cyanide Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic transformation of methallyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for the efficient conversion of this compound to valuable downstream products such as 3-methylbutyronitrile and other isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations of this compound?

This compound (3-methyl-3-butenenitrile) is a versatile substrate that can undergo several important catalytic transformations, primarily:

  • Hydrogenation: The saturation of the carbon-carbon double bond to produce 3-methylbutyronitrile. This is a key transformation for the synthesis of various fine chemicals and pharmaceutical intermediates.

  • Isomerization: The migration of the double bond to form other isomers, such as 2-methyl-2-butenenitrile or 2-methyl-3-butenenitrile. This can be a desired reaction or a competing side reaction during hydrogenation.[1]

Q2: Which catalysts are most effective for the hydrogenation of this compound to 3-methylbutyronitrile?

Raney® Nickel is a widely used and effective catalyst for the hydrogenation of nitriles, including unsaturated nitriles like this compound.[2][3][4] Other supported metal catalysts, such as palladium on carbon (Pd/C) and cobalt-based catalysts, have also shown high activity and selectivity for nitrile hydrogenation.[5][6][7] The choice of catalyst can be influenced by the desired selectivity and reaction conditions.

Q3: What are the common side reactions to consider during the hydrogenation of this compound?

During the hydrogenation of α,β-unsaturated nitriles like this compound, several side reactions can occur, impacting the yield and purity of the desired 3-methylbutyronitrile. These include:

  • Over-reduction: Reduction of the nitrile group to a primary amine.

  • Isomerization: Migration of the double bond before or during hydrogenation, leading to a mixture of saturated nitrile isomers.

  • Dimerization and Polymerization: Particularly under harsh reaction conditions.[8]

  • Decyanation: Cleavage of the C-CN bond.[8]

Q4: How can I improve the selectivity towards the formation of 3-methylbutyronitrile?

Controlling selectivity is a critical aspect of this compound hydrogenation. Key strategies include:

  • Catalyst Selection: The choice of catalyst and its support can significantly influence selectivity. For instance, the crystal phase of cobalt nanoparticles has been shown to affect the selectivity in nitrile hydrogenation.[7][9]

  • Reaction Conditions: Optimizing temperature, pressure, and solvent can favor the desired reaction pathway. Milder conditions generally reduce the likelihood of over-reduction and side reactions.

  • Additives: The presence of additives like sodium hydroxide can inhibit catalyst deactivation and influence selectivity when using Raney® Nickel.[2][3]

Q5: What causes catalyst deactivation in nitrile hydrogenation, and how can it be prevented?

Catalyst deactivation is a common issue in nitrile hydrogenation. The primary causes include:

  • Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen-containing compounds, can poison the catalyst's active sites.[10][11] The product amine itself can also act as a poison.[11][12]

  • Surface Fouling: Formation of oligomeric or polymeric byproducts on the catalyst surface can block active sites.[2][3]

  • Leaching of Active Metals: This can occur under certain reaction conditions.

To prevent deactivation, it is crucial to use high-purity substrates and solvents, optimize reaction conditions to minimize byproduct formation, and consider catalyst regeneration procedures where applicable.

Troubleshooting Guides

Issue 1: Low Conversion of this compound
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been properly activated and stored. For Raney® Nickel, confirm it has been kept under a solvent to prevent oxidation.[4] Test the catalyst with a known standard reaction to verify its activity.
Catalyst Poisoning Purify the this compound substrate and solvent to remove potential poisons like sulfur compounds. Consider using a guard bed to remove impurities before the reactant stream reaches the catalyst bed in a continuous process.[13]
Insufficient Hydrogen Pressure or Poor Mass Transfer Increase the hydrogen pressure within safe limits for the reactor. Ensure vigorous stirring or agitation to improve gas-liquid mass transfer.[14]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Issue 2: Poor Selectivity to 3-Methylbutyronitrile
Possible Cause Troubleshooting Step
Over-reduction to Amine Reduce the reaction temperature and/or hydrogen pressure. Consider a catalyst with lower hydrogenation activity for the nitrile group. The structure of atomically dispersed Pd catalysts has been shown to govern selectivity between primary and secondary amines.[5][6]
Formation of Isomers Employ a catalyst that favors the hydrogenation of the double bond over isomerization. Lewis acidic conditions can promote isomerization, so using a neutral or basic reaction medium might be beneficial if isomerization is undesired.[15][16][17]
Byproduct Formation (Dimers, Polymers) Use milder reaction conditions (lower temperature and pressure). Ensure proper heat dissipation to avoid localized hot spots in the reactor.
Issue 3: Catalyst Deactivation During Reaction
Possible Cause Troubleshooting Step
Product Inhibition/Poisoning The formation of amines can lead to catalyst deactivation.[12] Consider a continuous process where the product is constantly removed from the reaction zone. For batch reactions, investigate catalyst regeneration protocols.
Surface Fouling by Oligomers Analysis of the spent catalyst can confirm the presence of surface deposits.[2][3] Modifying the reaction conditions (e.g., solvent, temperature) may reduce the formation of these byproducts.
Pyrophoric Nature of Spent Catalyst Spent Raney® Nickel can be pyrophoric.[18] It should be handled with care under an inert atmosphere or kept wet with a solvent. Deactivation procedures, for instance, with a sodium nitrate solution, can be employed for safe disposal.[18]

Quantitative Data Presentation

While specific comparative data for this compound is limited in the public domain, the following table provides a general comparison of catalyst performance for the hydrogenation of unsaturated nitriles, which can serve as a starting point for catalyst selection.

CatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Raney® NiAdiponitrileHexamethylenediamine>95High<100°C, 3.5 MPa[2][3]
Raney® CoAdiponitrileHexamethylenediamine>95High<100°C, 3.5 MPa[2][3]
Pd₁/ND@GBenzonitrileSecondary AmineHigh>98333 K[5][6]
Pdₙ/ND@GBenzonitrilePrimary AmineHigh>98313 K[5][6]
hcp Co NPsBenzonitrilePrimary Amine>999870°C, 0.5 MPa H₂[9]
fcc Co NPsBenzonitrilePrimary Amine899170°C, 0.5 MPa H₂[9]

Note: The data presented is for analogous nitrile hydrogenation reactions and should be used as a guideline. Optimization for this compound is recommended.

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Raney® Nickel

This protocol is adapted from general procedures for nitrile hydrogenation using Raney® Nickel.[4][19][20]

Materials:

  • This compound (high purity)

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully transfer the required amount of Raney® Nickel slurry to the autoclave. The catalyst is pyrophoric when dry and must be handled with care.[4][18]

  • Reaction Setup: Add ethanol to the autoclave, followed by the this compound. The typical catalyst loading is 5-10 wt% relative to the substrate.

  • Purging: Seal the autoclave and purge the system with nitrogen or argon gas several times to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent at all times.

  • Product Isolation: The filtrate containing the product, 3-methylbutyronitrile, can be purified by distillation.

Safety Note: Hydrogenation reactions should be carried out in a well-ventilated fume hood behind a safety shield. The pyrophoric nature of Raney® Nickel requires careful handling.

Protocol 2: Isomerization of this compound using a Lewis Acid Catalyst

This protocol is a general representation based on the principles of Lewis acid-catalyzed isomerization of allylic compounds.[15][16][21]

Materials:

  • This compound

  • Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 5-10 mol%).

  • Solvent and Substrate Addition: Add the anhydrous solvent, followed by the this compound via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.

  • Quenching: Once the desired level of isomerization is achieved, quench the reaction by carefully adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution).

  • Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: The resulting mixture of isomers can be purified by fractional distillation or chromatography.

Visualizations

experimental_workflow_hydrogenation cluster_prep Catalyst & Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation prep_catalyst Prepare Raney® Ni Slurry prep_reactor Charge Autoclave with Catalyst & Solvent prep_catalyst->prep_reactor add_substrate Add this compound prep_reactor->add_substrate purge_reactor Purge with Inert Gas add_substrate->purge_reactor pressurize Pressurize with H₂ purge_reactor->pressurize react Heat & Stir pressurize->react cool_down Cool & Vent Reactor react->cool_down filter_catalyst Filter Catalyst cool_down->filter_catalyst purify_product Purify by Distillation filter_catalyst->purify_product

Workflow for this compound Hydrogenation.

troubleshooting_logic cluster_conversion Low Conversion Issues cluster_selectivity Poor Selectivity Issues start Low Yield in this compound Transformation check_catalyst Check Catalyst Activity start->check_catalyst check_purity Check Substrate/Solvent Purity start->check_purity check_conditions Optimize Reaction Conditions (P, T) start->check_conditions over_reduction Over-reduction to Amine? start->over_reduction isomerization Isomer Formation? start->isomerization byproducts Other Byproducts? start->byproducts solution_catalyst Re-activate or Replace Catalyst check_catalyst->solution_catalyst solution_purity Purify Reactants check_purity->solution_purity solution_conditions Adjust T, P, Stirring check_conditions->solution_conditions solution_over_reduction Milder Conditions/Different Catalyst over_reduction->solution_over_reduction solution_isomerization Change Catalyst or Reaction Medium isomerization->solution_isomerization solution_byproducts Milder Conditions byproducts->solution_byproducts

Troubleshooting Logic for this compound Transformations.

reaction_pathway cluster_hydrogenation Hydrogenation cluster_isomerization Isomerization cluster_side_reactions Side Reactions methallyl_cyanide This compound product_hydrogenation 3-Methylbutyronitrile methallyl_cyanide->product_hydrogenation H₂, Catalyst (e.g., Raney® Ni) product_isomerization Isomeric Nitriles methallyl_cyanide->product_isomerization Lewis Acid Catalyst product_dimer Dimers/Polymers methallyl_cyanide->product_dimer Harsh Conditions product_amine Primary Amine product_hydrogenation->product_amine Further H₂

Reaction Pathways of this compound.

References

Validation & Comparative

Validating the Structure of Methallyl Cyanide Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a cornerstone of chemical research and development. This guide provides a comparative overview of spectroscopic techniques for the structural validation of methallyl cyanide and its derivatives, supported by experimental data and detailed protocols. We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and offer a comparative analysis with related compounds to highlight the strengths of each method.

Spectroscopic Data Analysis: this compound vs. Methallyl Alcohol

To illustrate the power of a combined spectroscopic approach, we present a comparative analysis of this compound and a closely related derivative, methallyl alcohol. The substitution of the cyanide group with a hydroxyl group induces significant and predictable changes in the spectral data, allowing for a clear structural differentiation.

Table 1: ¹H NMR Spectroscopic Data
CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound -CH₃~1.8s
=CH₂~4.9s
-CH₂-~3.1s
Methallyl Alcohol [1]-CH₃1.72s
=CH₂4.85, 4.95s, s
-CH₂-4.02s
-OH1.43t

Note: ¹H NMR data for this compound is based on typical chemical shifts for similar structural motifs, as a publicly available experimental spectrum was not located.

Table 2: ¹³C NMR Spectroscopic Data
CompoundCarbonChemical Shift (δ, ppm)
This compound -CH₃22.2
=C<136.5
=CH₂116.3
-CH₂-25.0
-CN117.5
Methallyl Alcohol [2]-CH₃21.8
=C<144.1
=CH₂112.1
-CH₂-67.5
Table 3: Infrared (IR) Spectroscopy Data
CompoundFunctional GroupWavenumber (cm⁻¹)
This compound [3][4]C≡N stretch~2250
C=C stretch~1650
=C-H stretch~3080
C-H stretch (sp³)~2950
Methallyl Alcohol [2][5]O-H stretch (broad)~3350
C=C stretch~1660
=C-H stretch~3080
C-H stretch (sp³)~2920
C-O stretch~1020
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragmentation Ions [m/z]
This compound [3][6]8180, 66, 54, 41
Methallyl Alcohol [2][7]7271, 57, 43, 41, 31

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.

  • Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Acquisition for ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The C≡N stretching vibration in nitriles typically appears in the 2200-2300 cm⁻¹ region.[8][9][10][11]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup:

    • Gas Chromatograph: Use a capillary column appropriate for the analysis of volatile organic compounds (e.g., a non-polar DB-5ms or similar). Set the oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

  • Data Analysis: Identify the peak corresponding to the analyte in the TIC. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Alternative and Complementary Validation Methods

While the combination of NMR, IR, and MS is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, definitive structural information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry. This method, however, is contingent on the ability to grow suitable single crystals.

  • Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. When combined with an accurate mass determination from high-resolution mass spectrometry (HRMS), the molecular formula can be definitively established.

  • Computational Chemistry: Quantum mechanical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for a proposed structure. Comparing these predicted spectra to the experimental data can provide strong evidence for the correctness of the structural assignment.

Logical Workflow for Structural Validation

The process of validating the structure of a new this compound derivative typically follows a logical progression, as illustrated in the workflow diagram below.

G Workflow for Spectroscopic Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS Obtain MW IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purification->NMR Determine Connectivity Proposed_Structure Propose Structure MS->Proposed_Structure IR->Proposed_Structure NMR->Proposed_Structure Data_Comparison Compare with Expected Spectra Proposed_Structure->Data_Comparison Data_Comparison->Proposed_Structure Inconsistent Alternative_Methods Alternative Methods (Optional) - X-ray Crystallography - Elemental Analysis Data_Comparison->Alternative_Methods Further Validation Final_Structure Final Validated Structure Data_Comparison->Final_Structure Consistent Alternative_Methods->Final_Structure

Caption: A logical workflow for the structural validation of novel compounds.

Signaling Pathway of Spectroscopic Data to Structure

The following diagram illustrates how different pieces of spectroscopic information act as signals that converge to determine the final molecular structure.

G cluster_data Experimental Data cluster_interpretation Structural Information H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR (Number of Signals, Chemical Shift) Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR (Vibrational Frequencies) Functional_Groups Functional Groups IR->Functional_Groups MS MS (Molecular Ion, Fragmentation) Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Final_Structure Validated Molecular Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: How spectroscopic data "signals" contribute to structural elucidation.

References

A Comparative Guide to the Efficiency of Cyanide Sources in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the introduction of a cyano group is a pivotal step in constructing complex molecules. The choice of a cyanide source is critical, influencing not only the reaction's efficiency and yield but also its safety and scalability. This guide provides an objective comparison of common cyanide sources, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given transformation.

Overview of Common Cyanide Sources

The most frequently employed cyanide reagents in organic synthesis include inorganic salts like sodium cyanide (NaCN) and potassium cyanide (KCN), as well as organosilicon compounds like trimethylsilyl cyanide (TMSCN). Safer, alternative sources such as acetone cyanohydrin and zinc cyanide (Zn(CN)₂) are also gaining prominence, particularly in contexts where minimizing exposure to highly toxic hydrogen cyanide (HCN) is a priority.

Quantitative Performance Comparison

The efficiency of a cyanide source is highly dependent on the substrate, reaction type, and conditions. The following tables summarize performance data from various studies for common synthetic applications.

Table 1: Cyanation of Alkyl Halides (Sₙ2 Substitution)

The Sₙ2 reaction between an alkyl halide and a cyanide salt is a fundamental method for nitrile synthesis.[1] Primary and secondary alkyl halides are suitable substrates for this reaction.[1]

Cyanide SourceSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
NaCN 1-BromooctaneDMSO1202>95Classic Finkelstein conditions; high yield for primary halides.
KCN 1-BromooctaneEthanol/WaterReflux6~90Often interchangeable with NaCN, but solubility can affect rates.[2]
Zn(CN)₂ 1-Chloro-4-iodobutaneDMF801285Used in Ni-catalyzed reactions for less activated halides.[3]

Note: Tertiary alkyl halides are not suitable for Sₙ2 reactions with cyanide due to steric hindrance and will likely undergo elimination.[4]

Table 2: Cyanohydrin Formation from Carbonyls

The addition of cyanide to aldehydes and ketones yields cyanohydrins, which are valuable intermediates for synthesizing α-hydroxy acids and β-amino alcohols.[4][5]

Cyanide SourceSubstrate ExampleCatalyst/ConditionsTemperature (°C)Yield (%)Reference/Notes
NaCN/KCN BenzaldehydepH 9-10 (aq. buffer)0-25>90Classic, efficient method. Requires careful pH control to prevent HCN release.
TMSCN 2-Adamantanone(Et₄N)₂[VO₂(CN)₃] (0.2 mol%)2598Mild, high-yield method forming a silyl-protected cyanohydrin.[6]
Acetone Cyanohydrin Acetyltrimethylsilane(R)-Oxynitrilase3099Enzymatic method for asymmetric synthesis, offering high enantioselectivity.[7]
Table 3: Catalytic Cyanation Reactions

Modern methods often employ transition metal catalysts to achieve cyanation of more challenging substrates like aryl halides and heterocycles.

Cyanide SourceSubstrate ExampleCatalyst SystemSolventTemperature (°C)Yield (%)Reference/Notes
NaCN 2-IodobenzothiazoleCuCN / Phenanthroline1,4-Dioxane110>80NaCN showed the highest reactivity among salts tested due to its solubility.[8]
Zn(CN)₂ 2-ChloronorbornaneNiBr₂·diglyme / LigandNMP10091Effective for unactivated secondary alkyl chlorides.[3]
Acetone Cyanohydrin / TMSCN α-Phenyl DiazoacetateCu(CH₃CN)₄PF₆DCMRT92TMSCN acts as a co-catalyst to generate free cyanide in situ.[9]

Experimental Protocols

Adherence to strict safety protocols is paramount when working with any cyanide source. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn.[10][11][12]

Protocol 1: General Procedure for Sₙ2 Cyanation of a Primary Alkyl Halide with NaCN
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add the primary alkyl halide (1.0 eq) and dimethyl sulfoxide (DMSO) as the solvent.

  • Addition: Add sodium cyanide (NaCN) (1.2 eq) to the solution. Caution: NaCN is highly toxic. Avoid inhalation of dust and skin contact.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate). Caution: The aqueous layer will contain cyanide. Quench with a basic bleach solution (pH > 10) before disposal.[13]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for TMSCN Addition to a Ketone
  • Setup: In a fume hood, oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To a flask under an inert atmosphere, add the ketone (1.0 eq), a suitable catalyst (if required), and an anhydrous solvent (e.g., acetonitrile).

  • Addition: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe. Caution: TMSCN is highly toxic and moisture-sensitive, releasing HCN gas upon contact with water.[6]

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up: Carefully remove the solvent under reduced pressure. The resulting trimethylsilyl-protected cyanohydrin can often be used in the next step without further purification. If purification is needed, it can be done via distillation or chromatography on silica gel.

Visualizing Workflows and Mechanisms

Reaction Mechanism: Sₙ2 Cyanation

SN2_Mechanism sub R-X ts [NC⋯R⋯X]⁻ sub->ts Nucleophilic Attack nuc ⁻:C≡N: nuc->ts prod R-C≡N ts->prod Bond Formation lg X⁻ ts->lg Leaving Group Departure

Caption: Mechanism of Sₙ2 reaction between an alkyl halide (R-X) and a cyanide anion.

Workflow for Comparing Cyanide Source Efficiency

workflow start Select Substrate and Reaction Type prep Prepare Identical Starting Material Batches start->prep setup Set Up Parallel Reactions (Source A vs. Source B) prep->setup conditions Maintain Identical Conditions (Temp, Solvent, Concentration) setup->conditions monitor Monitor Reaction Progress (TLC, GC, NMR) conditions->monitor quench Quench Reactions at Set Time Points monitor->quench workup Perform Standardized Work-up & Isolation quench->workup analyze Analyze Purity and Determine Yield (NMR, GC with Internal Standard) workup->analyze compare Compare Yield, Reaction Rate, and Purity analyze->compare conclusion Draw Conclusion on Efficiency compare->conclusion

Caption: Experimental workflow for the comparative analysis of different cyanide sources.

Decision Guide for Cyanide Source Selection

decision_tree start What is the substrate? q_halide Alkyl Halide? start->q_halide q_carbonyl Aldehyde/Ketone? start->q_carbonyl q_other Aryl Halide / Other? start->q_other q_halide_type Primary or Secondary? q_halide->q_halide_type q_chiral Asymmetric Synthesis Needed? q_carbonyl->q_chiral res_cat Use Catalytic System (e.g., Ni/Zn(CN)₂ or Cu/NaCN) q_other->res_cat res_nacn Use NaCN or KCN q_halide_type->res_nacn Yes q_halide_type->res_cat No (Tertiary/Aryl) q_hcn Can you handle HCN sources? q_chiral->q_hcn No res_enzyme Use Acetone Cyanohydrin with Oxynitrilase q_chiral->res_enzyme Yes q_hcn->res_nacn Yes res_tms Use TMSCN q_hcn->res_tms No

Caption: Decision tree for selecting an appropriate cyanide source based on the substrate.

References

Comparative Analysis of Methallyl Cyanide: A Cross-Reference with NIST WebBook Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Methallyl cyanide's physicochemical properties and potential biological interactions, supported by experimental data and established methodologies.

This guide provides a comprehensive cross-referencing of experimental data for this compound (3-Methyl-3-butenenitrile) with the information available in the National Institute of Standards and Technology (NIST) WebBook. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated view of its physical characteristics, outlining detailed experimental protocols for property determination, and exploring potential biological signaling pathways based on its chemical nature.

Physicochemical Data Comparison

While the NIST WebBook is a foundational resource for chemical data, providing key identifiers such as the formula (C5H7N), molecular weight (81.1158 g/mol ), IUPAC name (3-Methyl-3-butenenitrile), and CAS number (4786-19-0), it does not always contain a complete set of experimentally determined physical properties.[1] To provide a more comprehensive dataset, this guide incorporates experimental data from various sources for this compound and structurally similar compounds.

PropertyThis compound (3-Methyl-3-butenenitrile)2-Methyl-3-butenenitrile (Isomer)Methacrylonitrile (Structural Analog)Data Source
Boiling Point Not available125 °C90-92 °C[2],[3]
Melting Point Not availableNot available-35.8 °C[3]
Density Not available0.813 g/mL at 21.7 °C0.8 g/mL[2],[3]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the application and study of any chemical compound. The following are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.

Procedure:

  • Add approximately 0.5 mL of the liquid sample to a small test tube containing a stir bar.

  • Clamp the test tube and place it in a heating block.

  • Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.

  • Begin gentle stirring and heating.

  • Observe the formation of a refluxing ring of condensate on the inner wall of the test tube.

  • The stable temperature at which this ring is maintained is recorded as the boiling point.

Workflow for Boiling Point Determination

A Sample Preparation B Apparatus Setup A->B Place sample in test tube with stir bar C Heating and Observation B->C Insert thermometer and place in heating block D Record Boiling Point C->D Observe stable reflux ring A Sample Preparation B Apparatus Setup A->B Pack sample into capillary tube C Heating and Observation B->C Place in melting point apparatus D Record Melting Range C->D Observe initial and final melting points A Weigh Empty Pycnometer B Fill with Sample A->B Record mass C Thermostat and Weigh Filled Pycnometer B->C Ensure no air bubbles D Calculate Density C->D Subtract empty mass to get liquid mass cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inactivation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Electrophile This compound (Electrophile) Electrophile->Keap1 Reacts with Cys residues ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription

References

A Comparative Guide to Cyanation Reagents: Alternatives to Methallyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a cyanating agent is a critical decision that balances reactivity, safety, and substrate scope. Methallyl cyanide, while effective in certain applications, is a volatile and toxic lachrymator, prompting the search for safer and more versatile alternatives. This guide provides an objective comparison of prominent alternative reagents for cyanation, supported by experimental data and detailed protocols.

Performance Comparison of Cyanation Reagents

The following table summarizes the performance of various cyanating agents in the context of aryl halide cyanation, a common transformation in medicinal chemistry and materials science. The data has been compiled from various sources to provide a comparative overview.

Reagent/MethodCyanide SourceTypical SubstrateCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Reference
This compound This compoundAryl HalidesNot specifiedNot specifiedNot specifiedSubstrate dependentGeneral Knowledge
Potassium Ferrocyanide K₄[Fe(CN)₆]Aryl ChloridesPd(OAc)₂ / CM-phos, Na₂CO₃, MeCN/H₂O7018up to 96[1][2]
Aryl BromidesPd@ZnO NPs, DMF13012-17Good to excellent[3][4]
Aryl BromidesPd(OAc)₂, ligand-free, DMA1205~10 (improves with ligands)[5]
Acetone Cyanohydrin Acetone CyanohydrinAryl HalidesPd catalyst, various conditionsNot specifiedNot specifiedModerate to good[3]
Trimethylsilyl Cyanide (TMSCN) TMSCNAryl HalidesPd catalyst, various conditionsNot specifiedNot specifiedGood to excellent[6][7][8]
Secondary AminesNaClO (bleach)Not specifiedNot specifiedHigh[9][10]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) NCTSAryl Grignard ReagentsTransition metal-freeNot specifiedNot specifiedHigh[11][12]
Arylboronic AcidsRhodium catalystNot specifiedNot specifiedHigh[11]
Alcohols (Deoxycyanamidation)NaH or NaOt-Am, THF25-50Not specifiedExcellent[13][14][15]
Cyanogen Bromide (BrCN) BrCNElectron-rich AromaticsAlCl₃, solvent-freeNot specifiedNot specifiedGood[16]

Experimental Protocols

Palladium-Catalyzed Cyanation of Aryl Chlorides with Potassium Ferrocyanide

Source: Organic Letters, 2011, 13, 648-651.[2]

Procedure: A mixture of the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (a specific phosphine ligand, 0.04 mmol), and Na₂CO₃ (as base) is prepared. The reaction is carried out in a solvent mixture of MeCN (acetonitrile) and water (2 mL total volume) at 70 °C for 18 hours. The product is then isolated and purified using standard techniques. This method is noted for being one of the mildest temperature conditions for this type of reaction.[1][2]

Electrophilic Cyanation of Secondary Amines using TMSCN and Bleach

Source: As described in studies on in situ generation of electrophilic cyanating agents.[9][10]

Procedure: To a solution of the secondary amine (1.0 mmol) in acetonitrile, trimethylsilyl cyanide (TMSCN) is added. Subsequently, household bleach (NaClO solution) is added dropwise while monitoring the reaction. The bleach oxidizes TMSCN to an electrophilic cyanating species in situ, which then reacts with the amine to form the corresponding cyanamide. This method avoids the handling of highly toxic cyanogen halides.[9][10]

Deoxycyanamidation of Alcohols with NCTS

Source: Organic Letters, 2017, 19, 3835-3838.[14][15]

Procedure: To a solution of the alcohol (1.0 mmol) in tetrahydrofuran (THF), a base such as sodium hydride (NaH) or sodium tert-amoxide (NaOt-Am) (2.0 equiv) is added. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv) is then added, and the reaction mixture is stirred at a temperature ranging from 25 °C to 50 °C. The reaction progresses through an initial O-sulfonylation of the alcohol followed by an intramolecular displacement by the cyanamide anion.[13][14][15]

Visualizing Reaction Pathways

To better understand the processes involved in these alternative cyanation methods, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

Palladium_Catalyzed_Cyanation Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate [Ar-Pd(II)-X]L_n Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Transmetalation Transmetalation Intermediate [Ar-Pd(II)-CN]L_n OxAdd->Transmetalation + [Fe(CN)6]4- FeCN K4[Fe(CN)6] FeCN->Transmetalation Transmetalation->Pd0 ArCN Aryl Nitrile (Ar-CN) Transmetalation->ArCN Reductive Elimination KX KX Transmetalation->KX Fe_complex [Fe(CN)5]3- Transmetalation->Fe_complex

Caption: Palladium-catalyzed cyanation cycle with K₄[Fe(CN)₆].

The diagram above illustrates the generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides using potassium ferrocyanide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide from ferrocyanide, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[3]

Electrophilic_Cyanation_Workflow start Start | Prepare Nucleophile (e.g., Grignard, enolate) reagent Select Electrophilic Cyanating Agent (e.g., NCTS, BrCN) start->reagent Choose Reagent reaction Reaction Setup Combine nucleophile and cyanating agent under appropriate conditions (solvent, temperature) reagent->reaction Initiate Reaction workup Workup Quench reaction, extract, and purify reaction->workup Isolate Product product Final Product | Characterize the synthesized nitrile workup->product Obtain Pure Nitrile

Caption: General workflow for electrophilic cyanation.

This flowchart outlines a typical experimental workflow for an electrophilic cyanation reaction. The process begins with the preparation of a suitable nucleophile, followed by the selection of an appropriate electrophilic cyanating agent. The core of the experiment is the reaction itself, which is then followed by standard workup and purification procedures to isolate the final nitrile product.

References

The Strategic Advantage of Methallyl Cyanide: A Comparative Guide to Nitrile Efficacy in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a nitrile building block is a critical decision that can significantly impact reaction efficiency, yield, and the stereochemical outcome of a synthetic pathway. This guide provides an objective comparison of methallyl cyanide, a branched unsaturated nitrile, against other common nitriles, supported by experimental data, to inform strategic synthetic planning.

This compound (3-methyl-3-butenenitrile) offers a unique combination of a nucleophilic cyano group and a reactive allyl moiety, making it a valuable precursor for introducing complex quaternary centers and functionalized side-chains in organic synthesis. Its efficacy, however, is intrinsically linked to its structure. Compared to linear or saturated counterparts, the branched nature of this compound introduces distinct steric and electronic properties that govern its reactivity. This guide will delve into these differences, presenting quantitative data from relevant synthetic transformations and detailed experimental protocols.

Comparative Data on Nitrile Performance

The primary differentiator in the reactivity of nitriles is steric hindrance around the cyano group and the alpha-carbon.[1] This steric bulk directly influences the accessibility of the electrophilic carbon of the nitrile and the approach of nucleophiles or reagents. In reactions where the nitrile acts as a nucleophile (e.g., in SN2 type reactions), increased substitution on the alpha-carbon, as seen in this compound, generally leads to slower reaction rates compared to less hindered nitriles like allyl cyanide.

A relevant and well-documented area for comparing the formation of branched versus linear nitriles is the nickel-catalyzed hydrocyanation of alkynes. While this reaction synthesizes vinyl nitriles rather than using them as reactants, the outcomes provide a clear, quantitative illustration of the factors controlling the formation of branched structures akin to this compound versus their linear isomers. The choice of ligand in these reactions can selectively favor either the branched (Markovnikov) or the linear (anti-Markovnikov) product, demonstrating that reaction conditions can be tailored to overcome inherent structural preferences.

Below is a table summarizing representative data from a nickel-catalyzed hydrocyanation of terminal alkynes, which serves as an excellent model for understanding the selective synthesis of branched versus linear nitrile structures.

Substrate Product Type Catalyst System Solvent Temp (°C) Time (h) Yield (%) Selectivity (Branched:Linear)
PhenylacetyleneBranched (Markovnikov)5 mol % Ni(acac)₂, 5 mol % Ligand L1HFIP302493>99:1
PhenylacetyleneLinear (anti-Markovnikov)5 mol % Ni(acac)₂, 5 mol % Ligand L21,4-Dioxane5036921:>99
1-OctyneBranched (Markovnikov)5 mol % Ni(acac)₂, 5 mol % Ligand L1HFIP302485>99:1
1-OctyneLinear (anti-Markovnikov)5 mol % Ni(acac)₂, 5 mol % Ligand L21,4-Dioxane5036881:>99
Estrone-derived alkyneBranched (Markovnikov)5 mol % Ni(acac)₂, 5 mol % Ligand L1HFIP302498>99:1
Estrone-derived alkyneLinear (anti-Markovnikov)5 mol % Ni(acac)₂, 5 mol % Ligand L21,4-Dioxane5036811:>99

Data adapted from a study on ligand-controlled Ni-catalyzed regiodivergent hydrocyanation of unactivated alkynes.[1] "L1" and "L2" represent different phosphine ligands that control the regioselectivity.

Key Insights from Comparative Data:

  • High Selectivity is Achievable: The data clearly demonstrates that with the appropriate choice of catalyst and ligands, it is possible to synthesize branched nitriles with very high selectivity and yield, overcoming the potential for the formation of the linear isomer.[1]

  • Steric Factors Can Be Controlled: The successful synthesis of highly substituted branched nitriles from complex molecules like estrone highlights that steric hindrance from the substrate can be managed with a well-designed catalytic system.[1]

  • General Applicability: The methodology is effective for both aryl and alkyl substituted alkynes, indicating the broad potential for creating diverse branched nitrile structures.[1]

Experimental Protocols

To provide a practical context for the data presented, the following are detailed experimental protocols for the nickel-catalyzed hydrocyanation of an alkyne, which can be adapted for the synthesis of various branched vinyl nitriles.

General Procedure for Branched-Selective (Markovnikov) Hydrocyanation:
  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Ni(acac)₂ (5 mol %), the phosphine ligand L1 (5 mol %), and Zn(CN)₂ (1.5 equivalents).

  • Solvent and Reagents: Add hexafluoroisopropanol (HFIP) as the solvent, followed by the alkyne substrate (1.0 equivalent).

  • Reaction Initiation: Add water (2.0 equivalents) to the mixture.

  • Reaction Conditions: Seal the tube and stir the reaction mixture at 30 °C for 24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired branched vinyl nitrile.[1]

General Procedure for Linear-Selective (anti-Markovnikov) Hydrocyanation:
  • Preparation: In a glovebox, add Ni(acac)₂ (5 mol %) and the phosphine ligand L2 (5 mol %) to a vial.

  • Solvent and Reagents: Add 1,4-dioxane as the solvent, followed by the alkyne substrate (1.0 equivalent) and isopropanol (3.0 equivalents).

  • Cyanide Source: Add Zn(CN)₂ (3.0 equivalents) to the mixture.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at 50 °C for 36 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the target linear vinyl nitrile.[1]

Visualizing Reaction Principles and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key principles and workflows.

Steric_Hindrance cluster_0 Less Hindered (e.g., Allyl Cyanide) cluster_1 More Hindered (e.g., this compound) Nu Nucleophile C1 C Nu->C1 Easy Approach H1 H C1->H1 H2 H C1->H2 R1 CH=CH₂ C1->R1 CN1 CN C1->CN1 Nu2 Nucleophile C2 C Nu2->C2 Hindered Approach Me1 CH₃ C2->Me1 H3 H C2->H3 R2 C(CH₃)=CH₂ C2->R2 CN2 CN C2->CN2

Caption: Steric Hindrance in Nucleophilic Attack on Nitriles.

Hydrocyanation_Workflow start Start reagents Combine Ni Catalyst, Ligand, and Zn(CN)₂ in Schlenk Tube (Inert Atmosphere) start->reagents add_substrate Add Alkyne Substrate and Solvent reagents->add_substrate add_h_source Add Hydrogen Source (e.g., H₂O or Isopropanol) add_substrate->add_h_source reaction Stir at Specified Temperature (e.g., 30-50°C) for 24-36h add_h_source->reaction quench Quench Reaction (e.g., with aq. NaHCO₃) reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Nitrile Product purify->product

Caption: General Workflow for Ni-Catalyzed Hydrocyanation.

Conclusion

While direct comparative studies on the reactivity of this compound as a nucleophile are not abundant in the literature, its efficacy can be reliably inferred from established chemical principles and analogous reactions. The steric hindrance imparted by its branched structure suggests a lower reactivity in SN2-type reactions compared to linear nitriles like allyl cyanide. However, as demonstrated by the highly efficient and selective synthesis of branched vinyl nitriles via hydrocyanation, modern catalytic methods provide powerful tools to control the formation and reaction of such sterically demanding structures. For synthetic chemists, this means that while this compound may present higher activation barriers in some transformations, its use is far from precluded. The strategic selection of catalysts, ligands, and reaction conditions can unlock its potential for constructing complex molecular architectures, making it a valuable and efficacious reagent in the synthetic chemist's toolkit.

References

Mechanistic Duel: S­N1 vs. S­N2 Pathways for Methallyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The nucleophilic substitution reaction of methallyl halides with cyanide is a fundamental transformation in organic synthesis, providing access to valuable nitrile-containing building blocks. The regioselectivity and stereochemistry of this reaction are critically dependent on the reaction mechanism, which can proceed through either a unimolecular (S­N1) or bimolecular (S­N2) pathway. This guide provides a detailed comparison of these two mechanistic routes for the synthesis of methallyl cyanide, supported by experimental data and protocols to aid researchers in selecting and optimizing reaction conditions.

At a Glance: S­N1 vs. S­N2 for Methallyl Systems

FeatureS­N1 PathwayS­N2 Pathway
Rate Law Rate = k[Methallyl Halide]Rate = k[Methallyl Halide][CN⁻]
Intermediate Resonance-stabilized methallyl carbocationPentacoordinate transition state
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., DMF, DMSO)
Nucleophile Weak nucleophile concentration is sufficientHigh concentration of a strong nucleophile
Stereochemistry RacemizationInversion of configuration
Product Mixture Potential for rearranged and solvolysis productsPrimarily direct substitution product
Ambident Reactivity Increased potential for isocyanide formationFavors cyanide (nitrile) formation

The S­N1 Pathway: A Stepwise Journey via a Carbocation

The S­N1 reaction of a methallyl substrate, such as methallyl chloride, proceeds through a two-step mechanism. The initial and rate-determining step is the ionization of the substrate to form a resonance-stabilized methallyl carbocation. This intermediate can then be attacked by a nucleophile, in this case, the cyanide ion.

The use of polar protic solvents, such as aqueous ethanol, is crucial for facilitating the S­N1 pathway. These solvents can solvate both the departing halide ion and the carbocation intermediate, thereby lowering the activation energy for the ionization step.

A key characteristic of the S­N1 mechanism is the potential for the nucleophile to attack the carbocation from either face, leading to a racemic mixture if the starting material is chiral. Furthermore, the ambident nature of the cyanide ion (with nucleophilic character on both carbon and nitrogen) can lead to the formation of both this compound and methallyl isocyanide. Under S­N1 conditions, where a "free" carbocation is present, the more electronegative nitrogen atom of the cyanide can compete more effectively for the electrophilic carbon, potentially increasing the yield of the isocyanide byproduct.

Experimental Protocol: S­N1 Solvolysis of Methallyl Chloride

A common method to study the S­N1 pathway is through solvolysis, where the solvent acts as the nucleophile. The rate of this reaction can be monitored by the production of acid.

Materials:

  • Methallyl chloride

  • Ethanol (absolute)

  • Deionized water

  • Sodium hydroxide solution (standardized, e.g., 0.02 M)

  • Phenolphthalein indicator

Procedure:

  • Prepare a stock solution of methallyl chloride in a suitable solvent (e.g., acetone) to ensure miscibility.

  • Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol/20% water v/v).

  • In a reaction flask thermostated at a specific temperature (e.g., 25 °C), add a known volume of the aqueous ethanol solvent and a few drops of phenolphthalein indicator.

  • Initiate the reaction by adding a small, known volume of the methallyl chloride stock solution to the reaction flask and start a timer.

  • Periodically, titrate the liberated HCl with the standardized sodium hydroxide solution to the phenolphthalein endpoint.

  • Record the volume of NaOH solution added and the corresponding time.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t.

The S­N2 Pathway: A Concerted Attack

In contrast to the stepwise S­N1 mechanism, the S­N2 reaction is a concerted process. The cyanide nucleophile attacks the carbon atom bearing the leaving group (halide) from the backside, leading to a pentacoordinate transition state. As the new carbon-cyanide bond forms, the carbon-halide bond breaks simultaneously.

This mechanism is favored by the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can solvate the cation (e.g., K⁺ from KCN) but do not strongly solvate the anion (CN⁻), leaving the nucleophile "bare" and more reactive. A high concentration of the cyanide nucleophile is also essential to promote the bimolecular reaction.

A hallmark of the S­N2 reaction is the inversion of stereochemistry at the reaction center. For the reaction of methallyl chloride with potassium cyanide, the cyanide ion, being a soft nucleophile, preferentially attacks through its carbon atom, leading predominantly to the formation of this compound (the nitrile). The formation of the isocyanide is generally a minor side product under these conditions.

Experimental Protocol: S­N2 Reaction of Methallyl Chloride with KCN

Materials:

  • Methallyl chloride

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide in anhydrous DMF.

  • Add methallyl chloride to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation. The product distribution (this compound vs. methallyl isocyanide) can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Pathways

To further illustrate the mechanistic differences, the following diagrams depict the S­N1 and S­N2 reaction pathways for the formation of this compound from methallyl chloride.

SN1_Pathway cluster_step1 Step 1: Ionization (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack Methallyl Chloride Methallyl Chloride Carbocation Intermediate Methallyl Carbocation Resonance Stabilized Methallyl Chloride->Carbocation Intermediate Slow Cl- Cl⁻ This compound This compound Carbocation Intermediate->this compound Fast Methallyl Isocyanide Methallyl Isocyanide Carbocation Intermediate->Methallyl Isocyanide Fast CN- CN⁻

Figure 1. The S­N1 pathway for the reaction of methallyl chloride with cyanide.

SN2_Pathway Reactants Methallyl Chloride CN⁻ Transition State [NC---C---Cl]⁻ Reactants->Transition State Concerted Products This compound Cl⁻ Transition State->Products

Figure 2. The S­N2 pathway for the reaction of methallyl chloride with cyanide.

Conclusion

The choice between promoting an S­N1 or S­N2 pathway for the synthesis of this compound has significant consequences for the reaction outcome. For applications where stereochemical control is paramount, the S­N2 pathway, with its characteristic inversion of configuration, is the preferred route. This can be achieved by using a high concentration of potassium cyanide in a polar aprotic solvent like DMF. Conversely, if a racemic product is acceptable or if milder conditions are desired, the S­N1 pathway, facilitated by polar protic solvents, may be considered. However, researchers must be mindful of the potential for side reactions, including the formation of isocyanides and solvolysis products, when employing S­N1 conditions. A thorough understanding of these mechanistic principles is essential for the rational design of synthetic routes and the efficient production of nitrile-containing molecules for various applications in the chemical and pharmaceutical industries.

Comparative Analysis of Methallyl Cyanide Purity: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of methallyl cyanide (3-methyl-3-butenenitrile) purity is critical in research and pharmaceutical development, where it serves as a key building block. Impurities can significantly impact reaction yields, safety profiles, and the quality of final products. This guide provides an objective comparison of three common chromatographic methods for purity analysis: Gas Chromatography (GC) with a packed column, GC with a capillary column, and High-Performance Liquid Chromatography (HPLC) with UV detection. The performance of each method is supported by comparative experimental data to aid researchers in selecting the most suitable technique for their specific needs.

Experimental Workflow for Chromatographic Purity Analysis

The general workflow for determining the purity of a substance like this compound via chromatography involves several sequential steps, from initial sample preparation to final data interpretation. This process ensures that the sample is suitable for injection and that the resulting data is accurate and reproducible.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing of This compound Sample B Volumetric Dilution with Solvent (e.g., Acetonitrile) A->B C Injection into Chromatograph (GC or HPLC) B->C D Separation on Analytical Column C->D E Detection of Eluting Components (e.g., FID, UV) D->E F Integration of Chromatographic Peaks E->F G Calculation of Purity (% Area) F->G Method_Comparison GC_P GC (Packed Column) Robust Robustness/ Simplicity GC_P->Robust GC_C GC (Capillary Column) Res Highest Resolution GC_C->Res Sens Highest Sensitivity GC_C->Sens HPLC HPLC (UV) Speed Fastest Analysis HPLC->Speed NonVol Analyzes Non-Volatile Impurities HPLC->NonVol

A Comparative Performance Analysis of Methallyl Cyanide-Derived Polymers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polymers derived from allyl cyanide, a close structural analog of methallyl cyanide, and a common alternative, polyacrylonitrile (PAN). Due to the limited availability of specific data on this compound-derived polymers, this guide focuses on poly(allyl cyanide) to provide relevant insights into the properties of polymers with the allyl cyanide functional group. This document is intended to assist researchers and professionals in materials science and drug development in understanding the synthesis, properties, and potential applications of these nitrile-containing polymers.

Overview of Poly(allyl cyanide) and Polyacrylonitrile

Poly(allyl cyanide) is a polymer that, while not extensively studied, presents interesting properties due to its nitrile functional group and allyl backbone. Its synthesis can be achieved through various methods, leading to polymers with different characteristics.[1]

Polyacrylonitrile (PAN) is a well-established synthetic, semi-crystalline polymer.[2] It is widely used in various industrial applications, from textile fibers to the precursor for high-quality carbon fibers.[2][3] Its well-documented properties and versatile nature make it an excellent benchmark for comparison.

Performance Comparison: Poly(allyl cyanide) vs. Polyacrylonitrile

The following tables summarize the available quantitative data for poly(allyl cyanide) and polyacrylonitrile, covering their molecular, thermal, and physical properties.

Table 1: Molecular Properties

PropertyPoly(allyl cyanide)Polyacrylonitrile (PAN)
Molecular Weight (Mn) Up to 1.4 x 10⁴ g/mol (γ-ray induced)[1]40,000 - 70,000 g/mol (for textile applications)[2]
Polymerization Method Radiation, chemical catalysis (e.g., n-BuLi)[1]Free radical polymerization, anionic polymerization, ATRP[2][4]
Appearance Oily or solid, dark-brown (γ-ray); Pale-yellow solid (n-BuLi)[1]White solid[2]
Solubility Insoluble in common organic solvents and water (n-BuLi polymerized)[1]Soluble in polar solvents (DMF, DMAc, etc.)[2]

Table 2: Thermal Properties

PropertyPoly(allyl cyanide)Polyacrylonitrile (PAN)
Glass Transition Temperature (Tg) Conformational change observed at 40°C[1]~95 °C[2]
Melting Point (Tm) Not specifiedDegrades before melting under normal conditions; melts >300 °C at high heating rates[2]
Thermal Stability Not specified in detailThermally oxidized at 230°C for carbon fiber production[2]

Table 3: Physical and Mechanical Properties

PropertyPoly(allyl cyanide)Polyacrylonitrile (PAN)
Density Not specified1.184 g/cm³[2]
Mechanical Properties Not specified in detailHigh strength and modulus of elasticity, especially in fiber form[2]

Experimental Protocols

Detailed methodologies for the synthesis of poly(allyl cyanide) and polyacrylonitrile are provided below.

3.1. Synthesis of Poly(allyl cyanide) via Chemical Catalysis

This protocol describes the polymerization of allyl cyanide using n-butyllithium (n-BuLi) as a catalyst.

  • Materials: Allyl cyanide, n-butyllithium (n-BuLi), anhydrous hexane, anhydrous methanol.

  • Procedure:

    • In a flame-dried, nitrogen-purged flask, dissolve freshly distilled allyl cyanide in anhydrous hexane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of n-BuLi in hexane to the stirred monomer solution.

    • Allow the reaction to proceed for several hours at room temperature.

    • Quench the reaction by adding anhydrous methanol.

    • The resulting polymer precipitates as a pale-yellow solid.

    • Filter the polymer, wash with methanol, and dry under vacuum.[1]

3.2. Synthesis of Polyacrylonitrile via Free Radical Polymerization

This protocol outlines a typical free radical polymerization of acrylonitrile.

  • Materials: Acrylonitrile, potassium persulfate (initiator), deionized water.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and purge with nitrogen for 20-30 minutes to remove dissolved oxygen.

    • Add the acrylonitrile monomer to the water.

    • Heat the mixture to the desired reaction temperature (e.g., 60-70°C).

    • Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

    • Continue the reaction for a set period (e.g., 2-4 hours) under a nitrogen atmosphere.

    • The polymer will precipitate as it forms.

    • After the reaction is complete, cool the mixture, filter the polymer, wash thoroughly with water and methanol, and dry in a vacuum oven.[4]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis and characterization of the polymers discussed.

Polymer_Synthesis_Workflow cluster_PAC Poly(allyl cyanide) Synthesis cluster_PAN Polyacrylonitrile Synthesis PAC_Monomer Allyl Cyanide PAC_Reaction Polymerization PAC_Monomer->PAC_Reaction PAC_Solvent Anhydrous Hexane PAC_Solvent->PAC_Reaction PAC_Catalyst n-BuLi PAC_Catalyst->PAC_Reaction PAC_Quench Quenching (Methanol) PAC_Reaction->PAC_Quench PAC_Precipitate Precipitation PAC_Quench->PAC_Precipitate PAC_Filter Filtration & Washing PAC_Precipitate->PAC_Filter PAC_Dry Drying PAC_Filter->PAC_Dry PAC_Polymer Poly(allyl cyanide) PAC_Dry->PAC_Polymer PAN_Monomer Acrylonitrile PAN_Reaction Polymerization PAN_Monomer->PAN_Reaction PAN_Solvent Deionized Water PAN_Solvent->PAN_Reaction PAN_Initiator K2S2O8 PAN_Initiator->PAN_Reaction PAN_Precipitate Precipitation PAN_Reaction->PAN_Precipitate PAN_Filter Filtration & Washing PAN_Precipitate->PAN_Filter PAN_Dry Drying PAN_Filter->PAN_Dry PAN_Polymer Polyacrylonitrile PAN_Dry->PAN_Polymer

Workflow for the synthesis of Poly(allyl cyanide) and Polyacrylonitrile.

Polymer_Characterization cluster_Techniques Characterization Techniques cluster_Properties Determined Properties Polymer_Sample Polymer Sample FTIR FTIR Spectroscopy Polymer_Sample->FTIR NMR NMR Spectroscopy Polymer_Sample->NMR GPC Gel Permeation Chromatography Polymer_Sample->GPC DSC Differential Scanning Calorimetry Polymer_Sample->DSC TGA Thermogravimetric Analysis Polymer_Sample->TGA Tensile Tensile Testing Polymer_Sample->Tensile Structure Chemical Structure FTIR->Structure NMR->Structure MW Molecular Weight & Distribution GPC->MW Thermal_Transitions Glass Transition (Tg) & Melting (Tm) DSC->Thermal_Transitions Thermal_Stability Decomposition Temperature TGA->Thermal_Stability Mechanical Tensile Strength & Modulus Tensile->Mechanical

General workflow for polymer characterization.

Discussion and Conclusion

This guide highlights the current state of knowledge regarding poly(allyl cyanide) and provides a performance comparison with the well-characterized polyacrylonitrile. The data for poly(allyl cyanide) is still limited, particularly in terms of its mechanical and thermal properties. This presents an opportunity for further research to fully elucidate its performance characteristics and potential applications.

Polyacrylonitrile stands out for its high thermal stability and excellent mechanical properties, which are well-suited for applications requiring high strength and thermal resistance. The synthesis of both polymers can be achieved through relatively straightforward polymerization techniques.

For professionals in drug development, understanding the synthesis and characterization of polymers with functional groups like nitriles is crucial for applications such as drug delivery systems, biocompatible coatings, and scaffolds for tissue engineering. While this guide does not point to a direct application of poly(allyl cyanide) in this field, the presented protocols and characterization workflows are fundamental to the development of new polymeric materials for biomedical applications. Further investigation into the biocompatibility and functionalization of poly(allyl cyanide) could reveal its potential in this area.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methallyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper disposal of methallyl cyanide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is a highly hazardous substance and must be handled with extreme caution.

Understanding the Hazards

This compound is a highly flammable liquid and vapor that is fatal if swallowed, inhaled, or in contact with skin.[1] It is also very toxic to aquatic life with long-lasting effects.[1] A critical characteristic of this compound is its violent reaction with water, which liberates highly toxic hydrogen cyanide gas.[1] Therefore, all handling and disposal procedures must be conducted under anhydrous (water-free) conditions whenever possible.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet (SDS).

PropertyValueSource
Molecular Weight 99.21 g/mol [1]
Physical State Liquid
Hazard Statements H225, H300+H310+H330, H410[1]
Acute Toxicity (Oral) Estimate: 5.1 mg/kg (Expert Judgement)[1]
Acute Toxicity (Dermal) Estimate: 5.1 mg/kg (Expert Judgement)[1]
Acute Toxicity (Inhalation) Estimate: 0.6 mg/l (4h, vapor) (Expert Judgement)[1]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE and are fully aware of the handling precautions.

  • Hand Protection : Wear suitable protective gloves.[2]

  • Eye/Face Protection : Use chemical safety goggles and/or a face shield.[1]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection : A NIOSH/MSHA approved respirator is necessary if exposure limits may be exceeded or if working in an area with insufficient ventilation.[3][4] Use only under a chemical fume hood.[3]

Handling Precautions :

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][3]

  • Crucially, never allow the product to come into contact with water, acids, or strong oxidizing agents .[1][4]

Step-by-Step Disposal Protocol

The primary and safest method for disposing of this compound is to use a licensed professional waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes unused product, contaminated solutions, and contaminated lab materials.

  • Segregate cyanide waste from all other chemical waste, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[9]

Step 2: Waste Collection and Storage

  • Collect liquid this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[7][9]

  • Collect all contaminated solid waste, such as gloves, paper towels, and weighing boats, in a separate, sealed container clearly labeled as "Waste Cyanide Debris".[9]

  • Even empty containers that once held this compound must be treated as hazardous waste.[9]

  • Store all waste containers in a designated, secure, and well-ventilated area, such as a chemical fume hood, away from incompatible materials.[5][9]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[6][7]

  • Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

  • Follow all institutional and regulatory procedures for waste hand-off.[7]

Step 4: Spill Decontamination (For Emergency Use Only)

  • In the event of a small spill contained within a fume hood, it may be possible to neutralize it.

  • For very small spills : Use an aqueous ferrous sulfate solution to complex the cyanide.[8]

  • For liquid spills : Absorb the spill using an inert material from a spill kit.[9]

  • After absorption, decontaminate the surface using a pH 10 buffer solution.[9]

  • Collect all contaminated materials and debris as hazardous cyanide waste.[9]

  • For any large or uncontained spill, immediately evacuate the laboratory and contact emergency services.[9]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

MethallylCyanideDisposal cluster_collection Step 3: Waste Collection start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate Waste (Keep from Acids & Water) ppe->segregate liquid_waste Collect Liquid Waste in sealed, labeled container segregate->liquid_waste solid_waste Collect Contaminated Solids (Gloves, Paper Towels) in separate sealed container segregate->solid_waste storage Step 4: Secure Storage (Store in Fume Hood or Designated Satellite Area) liquid_waste->storage solid_waste->storage contact_ehs Step 5: Contact EHS or Licensed Waste Disposal Service storage->contact_ehs documentation Step 6: Prepare Documentation (Waste Profile, SDS) contact_ehs->documentation pickup Step 7: Arrange for Waste Pickup documentation->pickup end Disposal Complete pickup->end spill_proc Follow Spill Protocol (Evacuate / Neutralize if trained) spill->spill_proc Is spill large or uncontained? spill_proc->segregate After cleanup, collect as waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Methallyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals. Methallyl cyanide, a highly flammable and toxic compound, requires stringent adherence to safety protocols to mitigate risks. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this substance.

Body PartRequired PPEStandard/Specification
Respiratory Full-face respirator with appropriate cartridges for organic vapors and cyanides.NIOSH approved[1]
Self-contained breathing apparatus (SCBA) for emergencies or high concentrations.[2]NIOSH approved
Hands Chemical resistant gloves (e.g., Neoprene or rubber).[2]EN 374
Double-gloving is recommended.[3][4]-
Eyes & Face Tightly fitting safety goggles.EN 166[5][6]
Face shield to protect against splashes.[5]-
Body Chemical resistant suit or coverall.[1][2]EN 13034 (Type 6) for liquid chemical protection.[7]
Laboratory coat.[8][9]-
Feet Chemical resistant rubber boots with steel toe and shank.[1][2]-

Safe Handling and Storage Procedures

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][8] It is crucial to prevent contact with incompatible materials and sources of ignition.

Handling:

  • Always work in a designated area clearly marked with hazard signs.[3]

  • Use non-sparking tools and explosion-proof equipment.[6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[10]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Never work alone when handling cyanides.[3][4][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Store under lock and key with access restricted to authorized personnel.[8][12]

  • Incompatible materials to avoid:

    • Acids (reacts to release highly toxic hydrogen cyanide gas).[8][11][12][13]

    • Strong oxidizing agents.[6][13]

    • Water and moisture.[8][9]

Emergency and First Aid Measures

Immediate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid / Response Protocol
Skin Contact Immediately remove contaminated clothing.[2] Thoroughly rinse the affected area with water for at least 15 minutes in an emergency shower.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes using an emergency eyewash station.[3]
Inhalation Move the victim to an uncontaminated area with fresh air.[2] If breathing is difficult or has stopped, administer 100% oxygen and provide artificial respiration (avoid mouth-to-mouth).[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Seek immediate medical assistance.[6]
Spill Evacuate the area. For minor spills within a fume hood, absorb with inert material and place in a sealed container for disposal.[14] For larger spills, contact emergency services.[11] Prevent entry into drains.

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of according to local, state, and federal regulations.

Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with this compound.

  • Rinse surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution, all within a fume hood.[3][11]

Waste Disposal:

  • Collect all waste, including contaminated PPE and cleaning materials, in a properly labeled, sealed, and compatible container.[9][14]

  • Cyanide waste should be kept separate from other waste streams, especially acidic waste.[4]

  • Neutralization: Unwanted or unreacted cyanides can be destroyed by cautiously adding sodium hypochlorite solution in a basic environment.[15] Another method involves using an aqueous ferrous sulfate solution to complex the cyanide.[8]

  • Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup and disposal procedures.[9]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should be defaced and disposed of as per institutional guidelines.[16]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

MethallylCyanideWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Receive & Verify Chemical B Store in Locked, Ventilated Cabinet A->B C Don Appropriate PPE B->C D Prepare Designated Work Area in Fume Hood C->D E Conduct Experiment in Fume Hood D->E Begin Work F Use Non-Sparking Tools E->F G Decontaminate Glassware & Surfaces F->G Complete Work H Collect All Waste (Liquid, Solid, PPE) G->H I Label & Seal Waste Container H->I Segregate Waste J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.